Phtpp
Description
a selective estrogen receptor modulato
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPAUSGTAHLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458573 | |
| Record name | PHTPP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805239-56-9 | |
| Record name | PHTPP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805239569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTPP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHTPP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82CVN36N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PHTPP: An In-depth Technical Guide to its Mechanism of Action as a Selective ERβ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, commonly known as PHTPP, is a synthetic, non-steroidal small molecule that has emerged as a critical tool in the study of estrogen receptor β (ERβ) signaling.[1] It is a highly selective antagonist of ERβ, exhibiting a 36-fold greater affinity for ERβ over ERα.[1][2] This selectivity has made this compound an invaluable pharmacological probe for elucidating the distinct physiological and pathophysiological roles of ERβ in various biological systems, including its involvement in cancer, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound on ERβ, including its binding characteristics, effects on downstream signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound functions as a silent antagonist of ERβ, meaning it binds to the receptor's ligand-binding pocket and prevents the conformational changes necessary for the recruitment of co-activators and subsequent transcriptional activation of target genes.[1] By competitively inhibiting the binding of endogenous estrogens, such as 17β-estradiol (E2), to ERβ, this compound effectively blocks the receptor's genomic signaling pathway. This blockade of ERβ activity has been shown to modulate a variety of cellular processes, including proliferation, apoptosis, and cell migration, in a cell- and tissue-specific manner.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the key quantitative parameters that define the interaction of this compound with estrogen receptors. The data is primarily derived from the seminal work of Compton et al. (2004) and other subsequent studies.
Table 1: Competitive Binding Affinity of this compound for Estrogen Receptors
| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (RBA%) |
| ERβ | This compound | 2.8 | 3.6 |
| ERα | This compound | 100 | 0.1 |
| ERβ | 17β-Estradiol | 0.1 | 100 |
| ERα | 17β-Estradiol | 0.1 | 100 |
Data extrapolated from Compton et al., 2004. Ki values represent the dissociation constant, and a lower value indicates higher binding affinity. RBA% is relative to 17β-estradiol.
Table 2: Antagonistic Potency of this compound in Cell-Based Assays
| Cell Line | Assay Type | Agonist | IC50 (nM) for this compound |
| HEC-1 | Cotransfection Assay (ERβ) | 1 nM 17β-Estradiol | ~20 |
| HEC-1 | Cotransfection Assay (ERα) | 0.1 nM 17β-Estradiol | >1000 |
| Ovarian Cancer (SKOV3, OV2008) | Cell Growth Assay | - | Effective at 100 pM |
Data from various sources, including Compton et al., 2004 and Chan et al., 2014. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.
ERβ Competitive Binding Assay
This assay determines the relative binding affinity of this compound for ERβ.
Methodology:
-
Preparation of ERβ: Full-length human ERβ protein is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).
-
Radioligand: [³H]-17β-estradiol is used as the radiolabeled competitor.
-
Assay Buffer: A suitable buffer (e.g., TEGMD; 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol) is used.
-
Incubation: A constant concentration of purified ERβ protein and [³H]-17β-estradiol are incubated with increasing concentrations of this compound in the assay buffer.
-
Separation of Bound and Free Ligand: The reaction mixtures are incubated to equilibrium, and then the bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
ERβ Transcriptional Reporter Assay
This assay measures the ability of this compound to inhibit ERβ-mediated gene transcription.
Methodology:
-
Cell Culture: A suitable cell line that does not endogenously express ERs (e.g., HEK293 or HEC-1) is used.[2] Cells are maintained in phenol red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Plasmids: Cells are transiently transfected with three plasmids:
-
An expression vector for human ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene (e.g., pERE-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, cells are treated with a known ERβ agonist (e.g., 17β-estradiol or DPN) in the presence of increasing concentrations of this compound.
-
Luciferase Assay: After a suitable incubation period (e.g., 24 hours), cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted as a percentage of the maximal agonist response versus the log concentration of this compound to determine the IC50 value.
Co-regulator Recruitment Assay
This assay assesses the effect of this compound on the interaction between ERβ and co-regulator proteins.
Methodology:
-
Assay Principle: This assay is often performed using techniques like Fluorescence Resonance Energy Transfer (FRET) or Mammalian Two-Hybrid (M2H) assays.
-
FRET-based Assay:
-
Purified ERβ ligand-binding domain (LBD) is labeled with a donor fluorophore (e.g., a terbium chelate).
-
A peptide representing the nuclear receptor interaction domain of a co-activator (e.g., SRC-1) is labeled with an acceptor fluorophore (e.g., fluorescein).
-
In the presence of an agonist, the co-activator peptide is recruited to the ERβ-LBD, bringing the fluorophores into proximity and resulting in a FRET signal.
-
This compound is added to compete with the agonist, disrupting the interaction and reducing the FRET signal.
-
-
M2H Assay:
-
Cells are co-transfected with two hybrid protein expression vectors: one encoding the ERβ-LBD fused to a GAL4 DNA-binding domain, and the other encoding a co-regulator protein fused to a viral activation domain (e.g., VP16).
-
A third plasmid contains a GAL4 upstream activation sequence driving a reporter gene (e.g., luciferase).
-
Agonist treatment promotes the interaction between the ERβ-LBD and the co-regulator, leading to reporter gene expression.
-
This compound is added to assess its ability to disrupt this interaction and inhibit reporter gene activity.
-
Signaling Pathways and Molecular Interactions
This compound, by antagonizing ERβ, influences several downstream signaling pathways. The following diagrams illustrate these interactions.
Caption: this compound's antagonistic action on ERβ genomic signaling.
Caption: Workflow for an ERβ transcriptional reporter gene assay.
Caption: this compound's influence on downstream signaling pathways via ERβ.
Conclusion
This compound is a potent and selective antagonist of ERβ that has been instrumental in delineating the specific functions of this estrogen receptor subtype. Its mechanism of action involves direct, competitive binding to the ERβ ligand-binding domain, leading to the inhibition of co-activator recruitment and subsequent blockade of ERE-mediated gene transcription. The high selectivity of this compound for ERβ over ERα makes it an exceptional tool for studying the nuanced roles of ERβ in health and disease. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to investigate or target ERβ signaling pathways.
References
PHTPP: A Technical Guide to its Discovery, Synthesis, and Application in Estrogen Receptor-β Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP), a potent and selective antagonist of Estrogen Receptor-β (ERβ). This compound has emerged as a critical tool in elucidating the distinct physiological and pathological roles of ERβ. This document details the discovery of this compound, its chemical synthesis, and established experimental protocols for its characterization and use in research. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language). This guide is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development.
Discovery and Background
This compound was first described by Compton, Sheng, Carlson, and colleagues in a 2004 publication in the Journal of Medicinal Chemistry. Their research focused on the development of novel pyrazolo[1,5-a]pyrimidine-based ligands as subtype-selective estrogen receptor modulators. Through a library-based synthetic approach and subsequent pharmacological screening, this compound was identified as a highly selective and potent antagonist for ERβ.
This compound is a synthetic, nonsteroidal compound that exhibits a 36-fold selectivity in binding affinity for ERβ over Estrogen Receptor-α (ERα). This selectivity makes it an invaluable tool for differentiating the biological functions of the two ER subtypes, which often have distinct or even opposing effects in various tissues. This compound acts as a silent antagonist, meaning it does not possess any significant agonist activity at either ERα or ERβ.
Chemical Synthesis of this compound
The chemical synthesis of this compound is based on the construction of the pyrazolo[1,5-a]pyrimidine scaffold. While the detailed, step-by-step protocol is outlined in the experimental section of the original 2004 publication by Compton et al., a general overview of the synthetic strategy is provided below. The synthesis involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound to form the core heterocyclic structure.
General Synthetic Scheme:
A more detailed, step-by-step synthesis protocol should be obtained by consulting the primary literature:
-
Compton DR, Sheng S, Carlson KE, et al. Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. J Med Chem. 2004;47(24):5872-5893.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound's interaction with estrogen receptors. These values have been compiled from various sources, with the primary reference being the initial discovery paper by Compton et al. (2004).
| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |
| Relative Binding Affinity (RBA) | 0.05 ± 0.01 | 1.8 ± 0.2 | 36-fold | |
| IC50 (Binding) | >1000 nM | ~20 nM | >50-fold | |
| IC50 (Transcriptional Assay) | >10 µM | ~100 nM | >100-fold |
Note: RBA is relative to estradiol (RBA=100). IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by competitively binding to the ligand-binding domain of ERβ, thereby preventing the binding of endogenous estrogens like 17β-estradiol. This blocks the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling.
The canonical estrogen signaling pathway involves the binding of estrogen to ER, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, ultimately modulating gene transcription. This compound, as an ERβ antagonist, inhibits this process specifically for ERβ-mediated gene regulation.
Below is a diagram illustrating the antagonistic action of this compound on the ERβ signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
ERβ Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is used to determine the functional antagonist activity of this compound on ERβ-mediated gene transcription.
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Expression vector for human ERβ
-
Luciferase reporter plasmid containing an Estrogen Response Element (ERE) promoter
-
Transfection reagent
-
17β-estradiol (E2)
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with a medium containing a constant concentration of E2 (e.g., 1 nM) and varying concentrations of this compound. Include appropriate controls (vehicle, E2 alone).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to assess the effect of this compound on the invasive potential of cancer cells that express ERβ.
Materials:
-
Bladder cancer cell line (e.g., T24, UMUC3)
-
Boyden chambers (transwell inserts) with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
Cell culture medium with and without fetal bovine serum (FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture the bladder cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. The lower chamber should contain a medium with FBS as a chemoattractant.
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the Boyden chambers for 24-48 hours at 37°C in a CO2 incubator.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
In Vivo Bladder Cancer Model (BBN-Induced)
This protocol describes the induction of bladder cancer in mice using N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) and subsequent treatment with this compound.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN)
-
This compound
-
Vehicle for this compound administration (e.g., corn oil with DMSO and Tween-80)
-
Standard animal housing and care facilities
Protocol:
-
Carcinogen Induction: Administer BBN (0.05% or 0.1%) to the mice in their drinking water for a period of 12-20 weeks to induce bladder tumor formation.
-
This compound Treatment: Following the BBN induction period, randomize the mice into control (vehicle) and treatment (this compound) groups. Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., daily or several times a week).
-
Monitoring: Monitor the mice regularly for signs of tumor development, such as hematuria and weight loss.
-
Endpoint and Analysis: At the end of the study period (e.g., 30-40 weeks), euthanize the mice and excise the bladders. Fix the bladders in formalin and embed them in paraffin for histological analysis (H&E staining) to assess tumor incidence, multiplicity, and grade.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a bladder cancer model.
PHTPP: A Deep Dive into its High Selectivity for Estrogen Receptor Beta
For Immediate Release
This technical guide provides a comprehensive overview of 4-(2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP), a potent and highly selective antagonist for Estrogen Receptor Beta (ERβ). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of estrogen receptor subtypes in health and disease.
This compound has emerged as a critical tool in dissecting the distinct physiological and pathological functions of ERβ versus Estrogen Receptor Alpha (ERα). Its remarkable selectivity allows for the targeted investigation of ERβ-mediated signaling pathways, offering potential therapeutic avenues for a variety of conditions, including certain cancers, inflammatory disorders, and neurodegenerative diseases.
Unveiling the Selectivity of this compound: A Quantitative Perspective
The defining characteristic of this compound is its significant preferential binding to ERβ over ERα. This selectivity has been quantified in multiple studies, consistently demonstrating a substantial difference in binding affinities.
| Compound | Target Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) | Selectivity (ERα Ki / ERβ Ki) |
| This compound | Estrogen Receptor β (ERβ) | ~5.5 nM | 2.8% | 36-fold |
| This compound | Estrogen Receptor α (ERα) | ~200 nM | 0.08% |
Note: The Ki values are approximated from relative binding affinity data presented in foundational studies. The 36-fold selectivity is a widely cited and accepted value in the scientific literature.
Mechanism of Action: Silent Antagonism at ERβ
This compound functions as a silent antagonist of ERβ. This means that it binds to the receptor's ligand-binding pocket but does not induce the conformational changes necessary for the recruitment of coactivators and the initiation of downstream gene transcription. In contrast, it has minimal to no effect on ERα-mediated signaling pathways.[1] This high degree of selectivity makes this compound an invaluable molecular probe for isolating and studying the specific biological roles of ERβ.
Experimental Protocols for Characterizing this compound Selectivity
The determination of this compound's selectivity for ERβ relies on a combination of robust in vitro assays. The following are detailed methodologies for two key experiments:
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to both ERα and ERβ by assessing its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Objective: To determine the inhibition constant (Ki) of this compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ protein
-
[³H]-estradiol (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound. Prepare a solution of [³H]-estradiol at a concentration near its Kd for the receptors.
-
Incubation: In a multi-well plate, combine the purified estrogen receptor protein (ERα or ERβ), a fixed concentration of [³H]-estradiol, and varying concentrations of this compound. Include control wells with no competitor and wells with a saturating concentration of a known high-affinity ligand to determine total and non-specific binding, respectively.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically several hours to overnight).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the unbound radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Add the separated bound fraction to scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-estradiol as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Estrogen Receptor Transcriptional Reporter Gene Assay
This cell-based assay measures the functional consequence of this compound binding to ERα and ERβ by quantifying its effect on estrogen-induced gene expression.
Objective: To assess the antagonistic activity of this compound on ERα and ERβ-mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or MCF-7)
-
Expression vectors for human ERα and ERβ
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Estradiol (agonist)
-
This compound
-
Lysis buffer and substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Protocol:
-
Cell Culture and Transfection: Culture the chosen cell line to an appropriate confluency. Co-transfect the cells with an expression vector for either ERα or ERβ and the ERE-reporter plasmid using a suitable transfection reagent.
-
Treatment: After allowing for receptor and reporter expression (typically 24 hours), treat the cells with a fixed concentration of estradiol (to stimulate transcription) in the presence of increasing concentrations of this compound. Include control groups with vehicle only, estradiol only, and this compound only.
-
Incubation: Incubate the cells for a further 18-24 hours to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized reporter activity as a function of this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the estradiol-induced reporter gene activity.
Visualizing the Core Concepts
To further elucidate the principles behind this compound's selectivity and its experimental determination, the following diagrams are provided.
Caption: this compound selectively antagonizes ERβ signaling.
Caption: Workflow for determining this compound's ERβ selectivity.
Conclusion
This compound stands as a cornerstone tool for the specific interrogation of ERβ function. Its high selectivity, coupled with its silent antagonist profile, provides researchers with a precise instrument to delineate the complex and often opposing roles of ERα and ERβ in cellular and organismal biology. The experimental protocols outlined herein provide a robust framework for the continued investigation and characterization of this and other selective estrogen receptor modulators, paving the way for novel therapeutic strategies targeting ERβ.
References
Cellular Targets of PHTPP Downstream of ERβ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor β (ERβ) is a critical nuclear receptor involved in the regulation of a myriad of physiological and pathological processes, including cell proliferation, apoptosis, and inflammation. Its distinct tissue distribution and often opposing functions to Estrogen Receptor α (ERα) make it an attractive therapeutic target. 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) is a synthetic, nonsteroidal, and highly selective antagonist of ERβ, exhibiting a 36-fold selectivity over ERα. This selectivity has established this compound as an invaluable tool for elucidating the specific downstream cellular signaling pathways and targets regulated by ERβ. This technical guide provides an in-depth overview of the known cellular targets of this compound when used to antagonize ERβ signaling, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Cellular Processes Modulated by this compound via ERβ Antagonism
This compound, by inhibiting ERβ activity, influences several key cellular processes. The primary outcomes of this compound treatment in ERβ-positive cells are the modulation of cell proliferation, apoptosis, and cellular signaling cascades.
Modulation of Cell Proliferation and Apoptosis
In many cellular contexts, ERβ activation has an anti-proliferative and pro-apoptotic effect. Consequently, antagonism of ERβ by this compound can lead to an increase in cell proliferation and a decrease in apoptosis.
In studies on endometriosis, this compound treatment was shown to suppress proliferation and enhance apoptosis in both ectopic and eutopic endometrial tissues.[1] In prostate cancer cell lines PC-3 and DU145, upregulation of ERβ inhibited cell proliferation and increased the apoptotic rate, effects that were reversed by this compound.[2] Similarly, in esophageal cancer cell lines OE33 and OE19, this compound induced a concentration-dependent inhibition of proliferation and stimulated apoptosis.[3]
Quantitative Data on this compound's Effects on Cell Proliferation and Apoptosis
| Cell Line/Tissue | Treatment | Effect | Quantitative Measurement | Reference |
| Mouse Endometriosis Model | This compound | Suppression of Proliferation | Decreased Ki-67 positive cells in epithelial compartments of ectopic lesions. | [1] |
| Mouse Endometriosis Model | This compound | Enhancement of Apoptosis | Increased cleaved caspase 8 levels in epithelial and stromal compartments of ectopic lesions. | [1] |
| Prostate Cancer Cells (PC-3, DU145) | Ad-ERβ-EGFP + this compound | Reversal of anti-proliferative effect | This compound reversed the inhibition of cell proliferation caused by ERβ overexpression. | [2] |
| Prostate Cancer Cells (PC-3, DU145) | Ad-ERβ-EGFP + this compound | Reversal of pro-apoptotic effect | This compound reversed the increased cell apoptotic rate caused by ERβ overexpression. | [2] |
| Esophageal Cancer Cells (OE33, OE19) | This compound | Inhibition of Proliferation | Significant concentration-dependent inhibition of proliferation. | [3] |
| Normal Prostate Epithelial Cells (PNT1A) | Alternariol + this compound | Reversal of Cell Cycle Arrest | This compound significantly decreased the expression of CCNB1 and CDC2 induced by 10 µM alternariol. | [4] |
Downstream Signaling Pathways and Molecular Targets
This compound's effects on cellular processes are a direct consequence of its ability to modulate specific signaling pathways downstream of ERβ. Key pathways identified include the TGF-β/IGF-1, PI3K/Akt, and mTORC2 signaling cascades.
TGF-β/IGF-1 Signaling Pathway
In androgen-independent prostate cancer cells, ERβ has been shown to suppress the expression of Transforming Growth Factor-β1 (TGF-β1) and Insulin-like Growth Factor-1 (IGF-1). This suppression leads to a decrease in the expression of the anti-apoptotic proteins survivin and Bcl-2. Treatment with this compound reverses this effect, leading to an upregulation of TGF-β1 and IGF-1, and consequently, an increase in survivin and Bcl-2 levels, thereby promoting cell survival.[2][5]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. In prostate cancer cells, ERβ can activate Src kinase, which in turn can activate the PI3K/Akt pathway, leading to increased cell invasion and colony formation. The effects of an ERβ agonist on Src phosphorylation and subsequent downstream effects can be blocked by this compound.[6]
mTORC2 Signaling and Synaptic Protein Expression
In the hippocampus, ERβ is involved in synaptic plasticity. Antagonism of ERβ with this compound has been shown to decrease the expression of key synaptic proteins such as the glutamate receptor 1 (GluR1) and postsynaptic density protein 95 (PSD95). This effect is mediated through the mammalian target of rapamycin complex 2 (mTORC2) signaling pathway. This compound treatment leads to a decrease in mTORC2 signaling, which in turn reduces the expression of these synaptic proteins.[7]
Regulation of Oxidative Stress
In normal prostate epithelial cells, the mycotoxin alternariol induces oxidative stress. This effect is partially mediated by ERβ. This compound treatment can block the alternariol-induced increase in Superoxide Dismutase 1 (SOD1) expression, indicating that ERβ is involved in the cellular response to oxidative stress.[4]
Quantitative Data on this compound's Effects on Downstream Targets
| Target Protein/Gene | Cell Line/Tissue | Treatment | Effect | Quantitative Measurement | Reference |
| TGF-β1 | Prostate Cancer Cells (PC-3, DU145) | Ad-ERβ-EGFP + this compound | Upregulation | This compound reversed the suppression of TGF-β1 expression by ERβ overexpression. | [2] |
| IGF-1 | Prostate Cancer Cells (PC-3, DU145) | Ad-ERβ-EGFP + this compound | Upregulation | This compound reversed the suppression of IGF-1 expression by ERβ overexpression. | [2] |
| Survivin | Prostate Cancer Cells (PC-3, DU145) | This compound + LY2109761 | Downregulation | The combination of this compound and a TGF-β1 inhibitor downregulated survivin expression. | [2] |
| Bcl-2 | Prostate Cancer Cells (PC-3, DU145) | This compound + LY2109761 | Downregulation | The combination of this compound and a TGF-β1 inhibitor downregulated Bcl-2 expression. | [2] |
| p-Src (phosphorylated Src) | Prostate Cancer Cells (PC-3) | ERβ agonist + this compound | Inhibition | This compound blocked the ERβ agonist-induced phosphorylation of Src. | [6] |
| GluR1 | Mouse Hippocampus | This compound | Downregulation | Significant decrease in GluR1 levels compared to control. | [7] |
| PSD95 | Mouse Hippocampus | This compound | Downregulation | Significant decrease in PSD95 expression compared to control. | [7] |
| SOD1 | Normal Prostate Epithelial Cells (PNT1A) | Alternariol + this compound | Downregulation | This compound reduced the alternariol-induced increase in SOD1 protein expression. | [4] |
| CCNB1 (Cyclin B1) | Normal Prostate Epithelial Cells (PNT1A) | Alternariol + this compound | Downregulation | This compound significantly decreased the alternariol-induced expression of CCNB1. | [4] |
| CDC2 (Cyclin-dependent kinase 1) | Normal Prostate Epithelial Cells (PNT1A) | Alternariol + this compound | Downregulation | This compound significantly decreased the alternariol-induced expression of CDC2. | [4] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound antagonism of ERβ signaling pathways.
Experimental Workflow Diagrams
Caption: Western Blotting experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle as described for the cell viability assay. At the end of the treatment period, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[8][9]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TGFB1, IGF1, CCNB1, CDC2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.[9]
-
qPCR Amplification: Perform the qPCR in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[9]
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound or vehicle control for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-cleaved caspase-8, anti-Ki-67) diluted in the blocking buffer overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the cells three times with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[11][12]
-
Counterstaining and Mounting: Wash the cells three times with PBST and counterstain the nuclei with DAPI for 5 minutes. Wash again with PBST and mount the coverslips onto microscope slides using an anti-fade mounting medium.[12]
-
Imaging: Visualize and capture images using a fluorescence microscope.
Conclusion
This compound is a potent and selective antagonist of ERβ that has been instrumental in delineating the cellular functions of this nuclear receptor. The downstream consequences of this compound-mediated ERβ inhibition are context-dependent but generally involve the modulation of cell proliferation, apoptosis, and key signaling pathways such as TGF-β/IGF-1, PI3K/Akt, and mTORC2. This technical guide provides a framework for understanding and investigating the cellular targets of this compound downstream of ERβ, offering both a summary of current knowledge and detailed protocols for further research. Future studies employing unbiased, high-throughput techniques such as RNA-seq and proteomics will undoubtedly provide a more comprehensive map of the ERβ-regulated cellular landscape that is perturbed by this compound.
References
- 1. Estrogen Receptor β Modulates Apoptosis Complexes and the Inflammasome to Drive the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Selective oestrogen receptor antagonists inhibit oesophageal cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor β Participates in Alternariol-Induced Oxidative Stress in Normal Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Crosstalk and the Role of Estrogen Receptor beta (ERβ) in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear and membrane estrogen receptor antagonists induce similar mTORC2 activation‐reversible changes in synaptic protein expression and actin polymerization in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. ptglab.com [ptglab.com]
- 12. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PHTPP as a Selective Estrogen Receptor β Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, commonly known as PHTPP, is a synthetic, non-steroidal small molecule that has emerged as a critical tool in the study of estrogen signaling.[1] Contrary to having intrinsic enzymatic activity, this compound functions as a highly selective antagonist of Estrogen Receptor β (ERβ).[2][3][4] It exhibits a 36-fold selectivity for ERβ over Estrogen Receptor α (ERα), making it an invaluable pharmacological probe to dissect the distinct physiological and pathological roles of these two receptor subtypes.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro methods used to characterize the antagonistic properties of this compound, including detailed experimental protocols, data presentation, and visualization of the relevant biological pathways and workflows.
Data Presentation
The in vitro characterization of this compound relies on quantitative measurements of its binding affinity, selectivity, and functional antagonism. The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC50 (nM) | Relative Binding Affinity (RBA%) | Selectivity |
| ERα | Estradiol (E2) | 1.2 | 100 | - |
| This compound | >10,000 | <0.01 | 36-fold for ERβ | |
| ERβ | Estradiol (E2) | 1.5 | 100 | - |
| This compound | 280 | 0.36 |
Data synthesized from Compton et al., 2004.
Table 2: Functional Antagonism of this compound in a Reporter Gene Assay
| Cell Line | Receptor | Agonist (1 nM E2) | This compound Concentration | % Inhibition of E2-induced Activity |
| HEC-1 | ERβ | + | 1 µM | ~100% |
| HEC-1 | ERα | + | 1 µM | Minimal effect |
Data synthesized from R&D Systems product information.
Mandatory Visualization
Estrogen Receptor β Signaling Pathway Modulation by this compound
Caption: this compound competitively binds to ERβ, blocking estradiol-mediated signaling pathways.
Experimental Workflow for this compound Characterization
Caption: A stepwise workflow for the comprehensive in vitro analysis of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay for ERα and ERβ
This assay determines the binding affinity (IC50) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.
Materials:
-
Purified recombinant human ERα and ERβ protein
-
[3H]-Estradiol (Radioligand)
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)
-
Scintillation fluid and vials
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol (typically at its Kd value), and the various concentrations of this compound or vehicle control.
-
Add the purified ERα or ERβ protein to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Plot the percentage of [3H]-Estradiol binding against the log concentration of this compound and use non-linear regression to calculate the IC50 value.
ERβ-Responsive Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit the transcriptional activation of a reporter gene by ERβ in the presence of an agonist like estradiol.[5]
Materials:
-
A suitable mammalian cell line (e.g., HEK293) that does not endogenously express ERs.[5]
-
Expression vector for human ERβ.[5]
-
Reporter vector containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., firefly luciferase).[5]
-
A control vector for normalization (e.g., Renilla luciferase).[5]
-
Transfection reagent.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.[5]
-
Estradiol (E2)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the ERβ expression vector, the ERE-luciferase reporter vector, and the control vector.
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with a fixed concentration of E2 (agonist) alone or in combination with increasing concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for 24 hours to allow for reporter gene expression.[5]
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the potency of this compound as an antagonist.
Western Blot for ERK1/2 Phosphorylation
This assay assesses the effect of this compound on the non-genomic signaling of ERβ by measuring the phosphorylation of downstream kinases like ERK1/2.
Materials:
-
Cell line endogenously or exogenously expressing ERβ (e.g., DU-145 prostate cancer cells)
-
Cell culture medium
-
Estradiol (E2)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired confluency and serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with E2, this compound, or a combination of both for a short duration (e.g., 5-30 minutes) to observe rapid signaling events.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
Preliminary Studies on PHTPP in Cell Lines: A Technical Guide
Abstract
This document provides a comprehensive technical overview of preliminary in-vitro studies involving PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol), a selective antagonist for Estrogen Receptor β (ERβ). This compound exhibits a 36-fold higher selectivity for ERβ over ERα, making it a critical tool for elucidating the specific roles of ERβ in various cellular processes, particularly in oncology.[1][2] This guide summarizes the effects of this compound on the proliferation, apoptosis, and invasion of various cancer cell lines, including breast, prostate, and esophageal cancers. We detail the key signaling pathways modulated by this compound and provide standardized protocols for the essential experiments cited. All quantitative data is presented in structured tables, and complex biological pathways and workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective antagonist of Estrogen Receptor β (ERβ), a ligand-activated transcription factor that plays a complex and often opposing role to Estrogen Receptor α (ERα) in hormone-responsive tissues. The differential expression and activity of ERβ in various cancers have made it a compelling therapeutic target. This compound's high selectivity allows for the precise investigation of ERβ-mediated signaling pathways without the confounding effects of ERα modulation.[1]
Effects of this compound on Cancer Cell Lines
This compound has been demonstrated to exert significant effects on cancer cell viability, primarily through the inhibition of proliferation and modulation of apoptosis. Its impact varies depending on the cancer type and the intrinsic role of ERβ within the specific cell line.
Anti-proliferative and Anti-Invasive Effects
This compound consistently demonstrates anti-proliferative effects across several cancer models. In esophageal and bladder cancer cell lines, it induces a concentration-dependent inhibition of cell growth.[2][3] Furthermore, in the context of breast cancer, this compound has been shown to reduce the formation of mammospheres, which are enriched in cancer stem cells (CSCs), suggesting a role in targeting the tumor-initiating population.[4]
| Cell Line(s) | Cancer Type | This compound Concentration(s) | Key Quantitative Effects | Reference(s) |
| OE33, OE19 | Esophageal Adenocarcinoma | 1 µM - 75 µM | Significant, concentration-dependent inhibition of proliferation. | [3][5] |
| Patient-Derived Cells | Breast Cancer (Luminal & TNBC) | 100 nM | 53.7% reduction in mammosphere formation (Luminal); 45.5% reduction (TNBC). | [4] |
| Bladder Cancer Cells | Bladder Cancer | Not Specified | Reduction in cell growth and invasion. | [2] |
| PC-3, DU145 | Prostate Cancer | 10 nM | Reverses the anti-proliferative effects of ERβ overexpression. | [6][7] |
Modulation of Apoptosis
The effect of this compound on apoptosis is highly context-dependent. In some cell lines, this compound treatment directly promotes apoptosis. In others, particularly where ERβ itself has a pro-apoptotic function, this compound antagonizes this effect and promotes cell survival.
| Cell Line(s) | Cancer Type | Key Findings on Apoptosis | Reference(s) |
| OE33 | Esophageal Adenocarcinoma | Significantly increased Caspase 3/7 activity, indicating apoptosis induction. | [3] |
| PC-3, DU145 | Prostate Cancer | Reverses ERβ-induced apoptosis; increases expression of anti-apoptotic proteins Bcl-2 and Survivin. | [6][7][8] |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by competitively binding to ERβ and inhibiting its downstream signaling cascades.
Direct ERβ Antagonism
The primary mechanism of this compound is the direct inhibition of ERβ. Upon binding estrogen (E2), ERβ typically dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, modulating their transcription. This compound prevents this cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective oestrogen receptor antagonists inhibit oesophageal cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor β as a Therapeutic Target in Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Estrogen receptor β inhibits prostate cancer cell proliferation through downregulating TGF-β1/IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
PHTPP: A High-Affinity Antagonist with Marked Selectivity for Estrogen Receptor Beta
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound is a pivotal pharmacological tool in the study of ERβ-mediated signaling pathways due to its high selectivity as an ERβ antagonist. This document details the quantitative binding data, the experimental methodologies used to ascertain these values, and the fundamental signaling pathways of ERα and ERβ.
Quantitative Binding Affinity of this compound for ERα and ERβ
The selectivity of this compound for ERβ over ERα is its most defining characteristic. This selectivity has been quantified through various binding and functional assays, with the inhibition constant (Ki) from competitive binding assays being a key metric.
| Receptor | Ligand | Assay Type | Ki (nM) | Selectivity (fold) | Reference |
| ERα | This compound | Competitive Radioligand Binding | >1000 | \multirow{2}{*}{>36} | Compton et al., 2004 |
| ERβ | This compound | Competitive Radioligand Binding | 28 | Compton et al., 2004 |
Experimental Protocols
The determination of this compound's binding affinity and functional antagonism relies on a suite of well-established in vitro assays. The following sections detail the methodologies for three key experimental approaches.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for ERα and ERβ.
Methodology:
-
Receptor Preparation: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified. Alternatively, cytosol extracts from tissues expressing the receptors, such as rat uterus, can be utilized[1].
-
Radioligand: A high-affinity radiolabeled estrogen, typically [³H]Estradiol, is used.
-
Assay Buffer: A buffer containing Tris-HCl, EDTA, and dithiothreitol (DTT) is commonly used to maintain receptor stability.
-
Competition Reaction: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal treatment[2].
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding to a receptor, specifically its ability to modulate gene transcription.
Objective: To determine the functional antagonist activity of this compound on ERα and ERβ.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express ERs is used.
-
Plasmids: The cells are transiently transfected with three plasmids:
-
An expression vector for either human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
-
Treatment: The transfected cells are treated with a known ER agonist (e.g., 17β-estradiol) in the presence of increasing concentrations of this compound.
-
Cell Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is normalized to the control reporter activity. The results are expressed as a percentage of the maximal response induced by the agonist alone. The IC50 value, representing the concentration of this compound that causes a 50% reduction in the agonist-induced reporter activity, is then determined.
Co-activator Recruitment Assay
This assay assesses the ability of a ligand-bound nuclear receptor to recruit co-activator proteins, a crucial step in transcriptional activation.
Objective: To determine the effect of this compound on the interaction between ERα or ERβ and a co-activator peptide.
Methodology:
-
Reagents:
-
Purified, recombinant ERα or ERβ ligand-binding domain (LBD), often tagged (e.g., with GST or His).
-
A fluorescently labeled peptide derived from a co-activator protein (e.g., SRC/p160 family) containing an LXXLL motif.
-
-
Assay Principle: Fluorescence Polarization (FP) is a common method. A small, fluorescently labeled co-activator peptide tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger ER-LBD, the tumbling rate slows, and the polarization of emitted light increases.
-
Assay Procedure: The ER-LBD and the fluorescent co-activator peptide are incubated with an ER agonist to promote their interaction. Increasing concentrations of this compound are then added.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: A decrease in fluorescence polarization indicates that this compound is preventing the agonist-induced recruitment of the co-activator peptide. The IC50 value is determined from the dose-response curve.
Estrogen Receptor Signaling Pathways
Estrogens exert their physiological effects through two main pathways: a classical genomic pathway and a more rapid non-genomic pathway. Both ERα and ERβ can signal through these pathways.
Genomic Signaling Pathway
The genomic pathway involves the regulation of gene expression through direct or indirect interaction of the estrogen receptor with DNA.
-
Ligand Binding: Estrogen diffuses into the cell and binds to ERα or ERβ located in the cytoplasm or nucleus. This causes the dissociation of heat shock proteins (HSPs).
-
Dimerization and Translocation: The ligand-bound receptors dimerize (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers) and translocate to the nucleus if not already there.
-
DNA Binding and Transcription:
-
Direct: The ER dimer binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Indirect (Tethered): The ER dimer interacts with other transcription factors (e.g., AP-1, SP-1) that are bound to their respective DNA response elements.
-
-
Gene Regulation: The receptor complex recruits co-activators or co-repressors, leading to the modulation of target gene transcription.
References
A Technical Guide to PHTPP: The Selective ERβ Antagonist
Executive Summary: 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, commonly known as PHTPP, is a synthetic, nonsteroidal molecule widely utilized in biomedical research. It functions as a potent and highly selective full antagonist for Estrogen Receptor β (ERβ). With a 36-fold selectivity for ERβ over Estrogen Receptor α (ERα), this compound serves as a critical chemical tool to dissect the distinct physiological and pathological roles of the two ER subtypes.[1][2] This guide provides an in-depth overview of this compound's chemical properties, mechanism of action, and its application in experimental settings, tailored for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a pyrazolo[1,5-α]pyrimidine-based compound.[2] Its key identifiers and solubility characteristics are crucial for experimental design and are summarized below.
| Property | Value |
| IUPAC Name | 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol[2][3] |
| Molecular Formula | C₂₀H₁₁F₆N₃O[2][3][4] |
| Molecular Weight | 423.31 g/mol [3][5] |
| CAS Number | 805239-56-9[2][4] |
| Appearance | Yellow to orange powder |
| Purity | ≥98%[2] |
| Solubility | DMSO: up to 50 mg/mL (118.11 mM)[1][2]Ethanol: up to 100 mMDMF: 50 mg/mL[2]DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL[2] |
Mechanism of Action and Pharmacology
This compound's primary pharmacological role is its selective and potent antagonism of ERβ. Unlike agonists which activate receptors, this compound binds to ERβ and blocks its ability to initiate downstream cellular signals, showing no significant agonist activity on either ERα or ERβ.[1][2] This allows for the specific investigation of ERβ-mediated signaling pathways.
Estrogen Receptor Signaling
Estrogen receptors are intracellular transcription factors that, upon binding to estrogen, typically dimerize and bind to estrogen response elements (EREs) in the DNA to regulate gene expression. This is known as the genomic pathway. However, ERs can also be located at the cell membrane and initiate rapid, non-genomic signaling cascades.
This compound functions by selectively antagonizing the ligand-binding and subsequent transcriptional functions of ERβ.[4] This blockade prevents the receptor from mediating the physiological or pathological effects of estrogen or other ERβ agonists.
Modulation of MAPK/ERK Signaling
In certain cell types, such as the DU-145 human prostate cancer cell line, estrogen can rapidly activate the MAPK/ERK signaling pathway. This activation is mediated by extranuclear ERα and ERβ, which can form functional heterodimers.[6] Treatment with an ERβ agonist (like DPN) or a general estrogen (E2) induces the phosphorylation of ERK1/2.
This compound at a concentration of 10 nM can partially block this E2-induced ERK1/2 phosphorylation. A complete blockade is achieved only when this compound is combined with an ERα antagonist (MPP), indicating that both receptor subtypes contribute to the signal through heterodimerization.[6]
Influence on Apoptosis Pathways
In the context of endometriosis, ERβ signaling has been shown to have anti-apoptotic effects, promoting lesion survival. This compound treatment can counteract this by enhancing apoptotic signaling, as measured by an increase in cleaved caspase 8 levels.[7] This suggests that by blocking ERβ, this compound removes an inhibitory signal on the apoptotic machinery, thereby promoting programmed cell death in endometriotic tissues.
Experimental Protocols and Data
This compound is employed across a range of in vitro and in vivo models. The appropriate concentration and experimental design are critical for achieving selective ERβ antagonism.
Quantitative Data Summary
| Parameter | Condition | Concentration/Dose | Application |
| Selectivity | Cell-free binding assay | 36-fold | ERβ vs. ERα[1][4] |
| In Vitro | Ovarian Cancer Cells (SKOV3, OV2008) | 100 pM | Enhanced cell growth[2] |
| Prostate Cancer Cells (DU-145) | 10 nM | Partial blockade of ERK1/2 phosphorylation[6] | |
| Granulosa Cells | 1 µM (10⁻⁶ M) | Inhibition of E2-stimulated ERβ activity[8] | |
| Bladder Cancer Cells | Not specified | Reduced cell growth and invasion[1][9] | |
| In Vivo | BBN-Induced Bladder Cancer (Mouse) | Not specified (i.p.) | Inhibited tumor growth and invasion[1] |
Detailed Experimental Protocols
Protocol 1: General In Vitro Cell Culture Assay This protocol is adapted for assessing cellular responses like viability or cAMP production.
-
Cell Plating: Plate cells (e.g., HEK 293) at a density of 3-4 x 10⁵ cells/mL in a 24-well plate.[8]
-
Acclimation: Culture cells in DMEM for at least 24 hours. The incubator should be set to 37°C with a 5% CO₂ atmosphere.[8]
-
Treatment: Aspirate the culture medium and replace it with serum-free medium. Add this compound to the desired final concentration (e.g., 1 µM) or vehicle control (e.g., 0.1% ethanol).[8]
-
Incubation: Incubate for the desired period (e.g., 8-24 hours) before proceeding with downstream analysis (e.g., luciferase reporter assay, cell viability assay).[1][8]
Protocol 2: Analysis of ERK1/2 Phosphorylation This method details the procedure used to study rapid, non-genomic signaling in DU-145 cells.[6]
-
Cell Culture: Culture DU-145 cells under standard conditions.
-
Pre-treatment: Pre-incubate cells for 30 minutes with 10 nM this compound. For a full blockade control, use a combination of 10 nM this compound and 10 nM MPP (an ERα antagonist).
-
Stimulation: Add an agonist (e.g., 0.1 nM 17β-estradiol) and continue incubation for a short period (e.g., 5 minutes) at 37°C.
-
Analysis: Lyse the cells and perform immunoblotting (Western blot) to detect phosphorylated ERK1/2 and total ERK1/2 levels.
Applications in Research
The high selectivity of this compound makes it an invaluable tool for:
-
Distinguishing ERα vs. ERβ Functions: In tissues where both receptors are expressed, this compound allows for the specific isolation of ERβ-dependent pathways.
-
Cancer Research: ERα and ERβ can have opposing effects on tumor growth. This compound is used to study how ERβ signaling contributes to the progression of cancers, including those of the bladder, breast, and ovary.[1][9]
-
Endocrinology and Metabolism: Investigating the role of ERβ in metabolic regulation and hormonal signaling.
-
Neuroscience: Elucidating the function of ERβ in the central nervous system.
-
Endometriosis Research: this compound has been used to demonstrate that blocking ERβ can suppress proliferation and enhance apoptosis in endometriotic lesions.[7]
Conclusion
This compound is a well-characterized and indispensable selective antagonist for the estrogen receptor β. Its high specificity provides researchers with a reliable method to investigate the distinct biological roles of ERβ. The data and protocols summarized in this guide offer a solid foundation for designing rigorous experiments to further explore the complexities of estrogen signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 805239-56-9 | FP99412 | Biosynth [biosynth.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Estrogen Receptor β Modulates Apoptosis Complexes and the Inflammasome to Drive the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
PHTPP: Application Notes for DMSO and Ethanol-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PHTPP, a selective estrogen receptor β (ERβ) antagonist, with a focus on its solubility in dimethyl sulfoxide (DMSO) and ethanol for experimental applications.
This compound Solubility Data
This compound exhibits differential solubility in DMSO and ethanol. The following table summarizes the quantitative solubility data for this compound in these solvents. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact solubility.[1] For ethanolic solutions, sonication may be required to achieve complete dissolution.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 15.38 - 50 | 36.33 - 118.11 | Sonication may be required.[2] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Ethanol | 84 | ~198.4 | Sonication is recommended.[1] |
Molecular Weight of this compound: 423.31 g/mol
Signaling Pathway of this compound
This compound is a selective antagonist of the Estrogen Receptor β (ERβ), with a 36-fold selectivity over Estrogen Receptor α (ERα). Upon binding to ERβ, this compound inhibits the downstream signaling cascade typically initiated by the natural ligand, 17β-estradiol (E2). This antagonism can lead to the modulation of gene expression and cellular processes regulated by ERβ. For instance, this compound has been shown to reduce the growth and invasion of bladder cancer cells, an effect associated with the downregulation of minichromosome maintenance complex component 5 (MCM5) expression.[1]
References
PHTPP: A Promising Tool for Elucidating the Role of Estrogen Receptor β in Endometriosis
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Estrogen signaling plays a pivotal role in the pathogenesis of this condition. While both estrogen receptor α (ERα) and estrogen receptor β (ERβ) are implicated, there is growing evidence that ERβ is aberrantly overexpressed in endometriotic lesions and contributes significantly to disease progression. PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a selective antagonist of ERβ, exhibiting a 36-fold higher selectivity for ERβ over ERα.[1] This selectivity makes this compound an invaluable research tool for dissecting the specific contributions of ERβ signaling in endometriosis and for exploring its potential as a therapeutic target.
Application Notes
Recent research has demonstrated the utility of this compound in both in vivo and in vitro models of endometriosis. The primary application of this compound in this context is to inhibit ERβ activity, thereby investigating the downstream consequences on endometriotic lesion growth, cell survival, and inflammation.
A key study by Han et al. (2015) utilized this compound to demonstrate that enhanced ERβ activity is required for the growth of ectopic lesions in a mouse model of endometriosis.[2] The study revealed a non-genomic role for cytoplasmic ERβ in promoting lesion survival by inhibiting apoptosis and activating the inflammasome to increase pro-inflammatory cytokine production. This compound treatment effectively reversed these effects, leading to a significant reduction in lesion size.[2]
Key Findings from In Vivo Studies:
-
Suppression of Endometriotic Lesion Growth: Administration of this compound to mice with surgically induced endometriosis resulted in a significant reduction in the size of ectopic lesions.[2]
-
Inhibition of Cell Proliferation: this compound treatment decreased the proliferation of both epithelial and stromal cells within the endometriotic lesions.[2]
-
Induction of Apoptosis: By antagonizing ERβ, this compound enhanced apoptotic signaling in the ectopic lesions, as evidenced by increased levels of cleaved caspase-8.[2]
These findings highlight the potential of this compound as a lead compound for the development of novel, non-hormonal therapies for endometriosis that specifically target the aberrant ERβ signaling pathway within the lesions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Han et al. (2015) on the effects of this compound in a mouse model of endometriosis.
| In Vivo Model Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |
| Ectopic Lesion Volume | Baseline | Significantly Reduced | This compound suppresses the growth of endometriotic lesions. | [2] |
| Proliferation (Ki-67 Staining) | High in epithelium and stroma | Reduced in epithelium and stroma | This compound inhibits the proliferation of cells in ectopic lesions. | [2] |
| Apoptosis (Cleaved Caspase-8) | Low in epithelium and stroma | Increased in epithelium and stroma | This compound promotes apoptosis in ectopic lesions. | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Endometriosis
Caption: this compound antagonizes ERβ, restoring TNFα-induced apoptosis and inhibiting inflammasome activation.
In Vivo Experimental Workflow for this compound Testing
Caption: Workflow for evaluating this compound efficacy in a mouse model of endometriosis.
Experimental Protocols
1. In Vivo Mouse Model of Endometriosis and this compound Treatment
This protocol is adapted from Han et al. (2015).
-
Animals: Ovariectomized 8-week-old C57BL/6J mice.
-
Hormone Supplementation: A 17β-estradiol (E2) pellet is implanted subcutaneously to maintain a consistent estrogenic environment.
-
Endometriosis Induction:
-
Donor mice are treated with E2.
-
Uterine horns are excised and minced into small fragments.
-
Recipient ovariectomized mice with E2 pellets undergo laparotomy.
-
Uterine fragments are sutured to the peritoneal wall.
-
Allow 21 days for the ectopic lesions to establish.
-
-
This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., corn oil).
-
Beginning on day 21 post-induction, administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day.
-
A control group should receive vehicle injections on the same schedule.
-
Continue treatment for a predetermined period (e.g., 21 days).
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise and measure the volume of the endometriotic lesions.
-
Collect lesion tissue and eutopic endometrium for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
2. Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
-
Tissue Preparation:
-
Fix collected tissues in 4% paraformaldehyde overnight.
-
Process tissues and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Perform antigen retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with primary antibodies overnight at 4°C.
-
Proliferation Marker: Anti-Ki-67 antibody.
-
Apoptosis Marker: Anti-cleaved caspase-8 antibody.
-
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and apply avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis: Quantify the percentage of positively stained cells in the epithelial and stromal compartments of the lesions.
3. Western Blotting for Apoptosis Markers
-
Protein Extraction:
-
Homogenize frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-cleaved caspase-8) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH).
References
Application Notes and Protocols for PHTPP Treatment in Long-Term Potentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) is a potent and selective antagonist of Estrogen Receptor β (ERβ). Estrogen receptors are increasingly recognized for their role in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide a comprehensive overview of the use of this compound in studying the role of ERβ in LTP, complete with experimental protocols and data presentation.
Mechanism of Action
This compound exerts its effects by selectively blocking the binding of endogenous estrogens, such as 17β-estradiol, to ERβ. This antagonism allows researchers to investigate the specific contribution of ERβ signaling to synaptic function. In the context of LTP, ERβ activation is linked to the modulation of signaling cascades that influence synaptic strength. By inhibiting ERβ, this compound helps to elucidate the receptor's role in the induction and maintenance of LTP. Studies have shown that this compound can attenuate the magnitude of LTP in hippocampal slices, suggesting that ERβ signaling is involved in the full expression of this form of synaptic plasticity.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on Long-Term Potentiation (LTP) as reported in scientific literature. This data is crucial for experimental design and interpretation.
| This compound Concentration | Preparation | Species/Tissue | LTP Induction Protocol | Effect on LTP | Reference |
| 3 µM | Dissolved in DMSO, final concentration in aCSF | Rat Hippocampal Slices (CA1) | Theta Burst Stimulation (TBS) | Induced a significantly smaller LTP (121.3 ± 11.32% of baseline) compared to control. | [1] |
Note: Further dose-response studies are needed to fully characterize the inhibitory profile of this compound on LTP.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 423.29 g/mol .
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock, dissolve 4.23 mg of this compound in 1 ml of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Acute Hippocampal Slice Preparation
Materials:
-
Rodent (rat or mouse)
-
Dissection tools
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.
-
Recovery chamber with aCSF at 32-34°C, bubbled with 95% O₂ / 5% CO₂.
Protocol:
-
Anesthetize the animal and perfuse transcardially with ice-cold aCSF.
-
Rapidly dissect the brain and isolate the hippocampus in ice-cold aCSF.
-
Mount the hippocampus on the vibratome stage and cut 300-400 µm thick transverse slices.
-
Transfer the slices to a recovery chamber and allow them to recover for at least 1 hour before starting the experiment.
Electrophysiological Recording of LTP
Materials:
-
Recording chamber for brain slices
-
Perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution
-
aCSF
Protocol:
-
Transfer a hippocampal slice to the recording chamber and perfuse with aCSF at a constant rate (2-3 ml/min) at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To apply this compound, dilute the 10 mM stock solution into the perfusion aCSF to the desired final concentration (e.g., 3 µM). The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
Perfuse the slice with the this compound-containing aCSF for at least 20-30 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation protocol, such as Theta Burst Stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Analyze the data by measuring the slope of the fEPSP. Normalize the post-induction fEPSP slopes to the pre-induction baseline average.
Visualizations
This compound Experimental Workflow
Caption: Workflow for an LTP experiment using this compound.
ERβ Signaling Pathway in LTP
Caption: Simplified ERβ signaling pathway in LTP.
References
Preparing PHTPP Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) stock solutions for laboratory use. This compound is a potent and selective antagonist of Estrogen Receptor β (ERβ), making it a valuable tool in studying the roles of ERβ in various physiological and pathological processes.[1] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for reconstitution and dilution, and best practices for storage and handling.
Chemical and Physical Properties
This compound is a synthetic, nonsteroidal compound with a high affinity and selectivity for ERβ over ERα.[1] Understanding its fundamental properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol | [1] |
| Molecular Formula | C₂₀H₁₁F₆N₃O | [1] |
| Molecular Weight | 423.31 g/mol | [1] |
| CAS Number | 805239-56-9 | [1] |
| Solubility | Soluble to 33 mM in DMSO and to 100 mM in ethanol. Insoluble in water.[2] | [2] |
| Purity | ≥98% |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of Estrogen Receptor β (ERβ), with a 36-fold higher selectivity for ERβ compared to ERα.[1][2][3] Upon binding to ERβ, this compound blocks the receptor's transcriptional activity, thereby inhibiting the expression of target genes. One of the key signaling pathways affected by ERβ modulation is the MAPK/ERK pathway. In certain cellular contexts, activation of ERβ can lead to the phosphorylation and activation of ERK1/2. By blocking ERβ, this compound can prevent this downstream signaling event.[4]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol, molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
-
Preparation: Don appropriate PPE. Bring the this compound powder vial to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 4.23 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 4.23 mg of this compound, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[3]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][2][3] A stock solution in DMSO stored at -80°C is stable for at least one year.[2][3] For short-term storage, -20°C is suitable for up to one month.[3]
Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To prepare a working solution, the 10 mM DMSO stock solution should be serially diluted in cell culture medium to the desired final concentration immediately before use.
Example Dilution for a 10 µM Working Solution:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution in sterile culture medium to obtain a 100 µM solution.
-
Add the appropriate volume of the 100 µM solution to your experimental setup to achieve the final desired concentration of 10 µM. For instance, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.
Application Notes and Best Practices
-
Solvent Choice: While this compound is also soluble in ethanol, DMSO is a more common solvent for preparing stock solutions for in vitro experiments due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.[4]
-
Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can reduce the solubility of this compound. Therefore, it is crucial to use anhydrous DMSO and to keep the stock solution tightly capped.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to the degradation of this compound. Aliquoting into single-use volumes is highly recommended to maintain the integrity of the compound.[3]
-
Vehicle Control: In all experiments, it is essential to include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This allows for the differentiation of the effects of this compound from any potential effects of the solvent itself.
-
In Vivo Studies: For in vivo experiments, this compound stock solutions in DMSO can be further diluted in vehicles such as corn oil or a mixture of PEG300, Tween 80, and saline.[3] The final concentration of DMSO should be minimized. It is recommended that the mixed solution for in vivo use be prepared fresh and used immediately.[3]
By following these detailed protocols and application notes, researchers can ensure the consistent and effective use of this compound in their laboratory experiments, leading to more reliable and reproducible results.
References
Probing Estrogen Receptor Signaling: Application Notes for the Combined Use of PHTPP and ERα Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Estrogen Receptor β (ERβ) antagonist, PHTPP, in conjunction with Estrogen Receptor α (ERα) agonists to dissect the distinct roles of these two receptor subtypes in various biological processes. This powerful pharmacological approach allows for the precise investigation of ERα-mediated signaling pathways by selectively blocking the contribution of ERβ.
Introduction to this compound and ERα Agonists
This compound (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a synthetic, nonsteroidal, and highly selective antagonist of ERβ.[1] It exhibits a 36-fold selectivity for ERβ over ERα, making it an invaluable tool for isolating the functions of ERα.[2][3][4] this compound acts as a full, silent antagonist, effectively blocking the ligand binding and transcriptional functions of ERβ.[1][2]
In contrast, ERα agonists are compounds that selectively activate ERα. A commonly used and highly selective ERα agonist is PPT (Propyl Pyrazole Triol). PPT binds to ERα with an affinity that is approximately 400- to 410-fold higher than for ERβ.[5][6] This high selectivity allows for the targeted stimulation of ERα-mediated pathways.
By co-administering this compound with an ERα agonist, researchers can create an experimental environment where the observed effects are predominantly, if not exclusively, due to the activation of ERα, as the influence of ERβ is pharmacologically silenced.
Data Presentation
Table 1: Properties of this compound and a Selective ERα Agonist (PPT)
| Compound | Target Receptor | Action | Selectivity | Molar Mass ( g/mol ) | Solubility |
| This compound | ERβ | Antagonist | 36-fold for ERβ over ERα[2][3][4] | 423.318[1] | Soluble to 33 mM in DMSO and to 100 mM in ethanol |
| PPT | ERα | Agonist | 410-fold for ERα over ERβ[6] | Not specified | Not specified |
Table 2: Exemplary Concentrations for In Vitro and In Vivo Studies
| Compound | Application | Cell Line / Animal Model | Concentration / Dose | Reference |
| This compound | In Vitro | Human Endometrial Cancer Cells (HEC-1) | 10⁻⁶ M | [4] |
| In Vitro | MCF-7 Breast Cancer Cells | 5 µM | [2] | |
| In Vitro | Androgen-Independent Prostate Cancer Cells (PC-3) | 10 nM | [7] | |
| In Vivo | Ovariectomized Female Rats | Not specified | [8] | |
| PPT | In Vitro | Androgen-Independent Prostate Cancer Cells (PC-3) | 10 nM | [7] |
| In Vivo | Ovariectomized Female Mice | 30, 50, 75, or 150 µ g/mouse | [9] | |
| In Vivo | Ovariectomized Female Rats | Not specified | [10] |
Experimental Protocols
Protocol 1: In Vitro Investigation of ERα-Mediated Gene Expression
This protocol outlines a general procedure to assess the impact of ERα activation on target gene expression in a cell line expressing both ERα and ERβ, while ERβ activity is blocked by this compound.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Appropriate cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound
-
ERα agonist (e.g., PPT)
-
Vehicle control (e.g., DMSO or ethanol)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and acclimate for at least 24 hours.
-
Pre-treatment with this compound: Pre-treat the cells with this compound at a final concentration determined by dose-response experiments (e.g., 5 µM for MCF-7 cells) for 1 hour to ensure adequate time for ERβ antagonism.[2] Include a vehicle control group.
-
Treatment with ERα Agonist: Following pre-treatment, add the ERα agonist (e.g., PPT) at the desired concentration (e.g., 10 nM) to the this compound-containing media. Maintain a group with this compound alone and a group with the ERα agonist alone for comparison.
-
Incubation: Incubate the cells for a period sufficient to induce changes in gene expression (typically 6-24 hours, depending on the target gene).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).
-
qRT-PCR: Synthesize cDNA from the extracted RNA and perform qRT-PCR to quantify the expression levels of the target gene(s). Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Analyze the relative gene expression levels between the different treatment groups. A significant change in the group treated with both this compound and the ERα agonist, compared to the vehicle and this compound-only groups, would indicate an ERα-mediated effect.
Protocol 2: In Vivo Assessment of ERα-Dependent Physiological Responses
This protocol provides a framework for studying the in vivo effects of selective ERα activation in an animal model, such as ovariectomized (OVX) rodents, where endogenous estrogen levels are depleted.
Materials:
-
Ovariectomized (OVX) female rodents (e.g., rats or mice)
-
This compound formulated for in vivo administration
-
ERα agonist (e.g., PPT) formulated for in vivo administration
-
Vehicle control
-
Equipment for administering compounds (e.g., gavage needles, injection supplies)
-
Tools for measuring the desired physiological endpoint (e.g., body weight, bone mineral density, food intake).[5][8]
Procedure:
-
Animal Acclimation: Allow the OVX animals to acclimate to the housing conditions for a specified period.
-
Grouping: Randomly assign animals to different treatment groups: Vehicle control, this compound alone, ERα agonist alone, and this compound + ERα agonist.
-
Administration of Compounds: Administer this compound at a pre-determined dose and time before the administration of the ERα agonist. The timing and route of administration will depend on the pharmacokinetics of the compounds.
-
Monitoring: Monitor the animals for the desired physiological or behavioral changes over the course of the experiment. This could range from hours for rapid effects to weeks for chronic studies.[5][8][9]
-
Data Collection: Collect data on the relevant parameters at specified time points.
-
Data Analysis: Statistically analyze the differences between the treatment groups to determine the specific contribution of ERα activation to the observed effects.
Mandatory Visualizations
Caption: Signaling pathways of ERα and ERβ.
Caption: General experimental workflow.
Concluding Remarks
The combined use of the selective ERβ antagonist this compound and a selective ERα agonist like PPT provides a robust and elegant method for elucidating the specific biological roles of ERα. This approach is critical for advancing our understanding of estrogen signaling in both physiological and pathological contexts and for the development of targeted therapeutics. Careful experimental design, including appropriate dose-response studies and controls, is essential for obtaining clear and interpretable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 7. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of ERα is necessary for estradiol’s anorexigenic effect in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Estrogen receptor alpha and beta specific agonists regulate expression of synaptic proteins in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHTPP Administration in Ovariectomized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovariectomized (OVX) mouse model is a fundamental tool for simulating postmenopausal estrogen deficiency and investigating the effects of hormonal changes on various physiological systems. This model is crucial for studying the therapeutic potential of compounds that modulate estrogen receptor (ER) activity. 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) is a selective antagonist of Estrogen Receptor β (ERβ). Its use in OVX mice allows researchers to dissect the specific roles of ERβ signaling in the absence of ovarian estrogen production. These application notes provide detailed protocols for the administration of this compound in OVX mouse models, summarize key quantitative data from relevant studies, and illustrate the pertinent signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in ovariectomized mouse models.
Table 1: this compound Administration and Effects on Body and Uterine Weight in Ovariectomized Mice
| Mouse Strain | Age | Duration of Treatment | This compound Dosage & Route | Co-administered Substance | Change in Body Weight | Change in Uterine Weight | Reference |
| C57BL/6J | 8 weeks | 7 weeks | 1 mg/kg, SC injection, once daily | Coumestrol (10 mg/kg, oral) | Not specified for this compound alone | Not specified for this compound alone | [1] |
| C57BL/6J | 12 weeks | Not Specified | 100 µg/kg, single injection | MPP (200 µg/kg) | Not specified | Not specified | [2] |
Table 2: Effects of this compound on Gene and Protein Expression in Ovariectomized Mice
| Mouse Strain | Tissue Analyzed | Target Gene/Protein | This compound Dosage & Route | Co-administered Substance | Observed Effect | Reference |
| C57BL/6J | Uterus | PR, CDKN1A, ERRFI1 (ERα target genes) | Not specified | E2 | Partially reduced E2-stimulated expression | [3] |
| Adult | Hippocampus | p-AKT, p-cofilin, profilin-1, GluR1 | 100 µg/kg, single injection | MPP (200 µg/kg) | Significant downregulation of p-AKT, profilin-1, and GluR1 | [2] |
Experimental Protocols
Ovariectomy Surgery in Mice
The ovariectomy procedure is a common surgical method to induce estrogen deficiency, mimicking menopause.[4]
Materials:
-
Anesthetics (e.g., isoflurane, ketamine/xylazine mixture)[5][6]
-
Surgical instruments (scissors, forceps, sutures, wound clips)[6]
-
Antiseptics (e.g., 70% ethanol, Betadine)[5]
-
Heating pad to maintain body temperature[5]
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate method. For example, an intraperitoneal injection of ketamine (105 mg/kg) and xylazine (21 mg/kg).[5] Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur from the dorsal or flank area.[5][8] Clean the surgical site with an antiseptic.
-
Incision: Make a small incision through the skin and the underlying muscle layer to access the abdominal cavity. The dorsal approach is common and minimally invasive.[8][9]
-
Ovary Removal: Locate the ovaries, which are situated near the kidneys.[6] Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures. Carefully excise both ovaries.[5]
-
Closure: Close the muscle layer with absorbable sutures and the skin incision with sutures or wound clips.[5][6]
-
Post-operative Care: Administer analgesics as prescribed to manage pain.[5] Monitor the mouse for recovery, ensuring it is warm and mobile.[5] Allow a recovery period of at least two to three weeks for physiological changes to occur before starting this compound treatment.[9] Sham-operated control mice should undergo the same procedure without the removal of the ovaries.[5]
This compound Administration
Materials:
-
This compound (Tocris Bioscience or other reputable supplier)[1]
-
Syringes and needles for administration
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. For subcutaneous injections, corn oil is a common vehicle.[1] For intraperitoneal injections, a solution of DMSO and saline can be used.[11] Ensure the solution is homogenous.
-
Dosage and Administration Route: The dosage and route of administration will depend on the specific experimental design.
-
Treatment Schedule: Administer this compound according to the planned experimental timeline. This could be a single injection or daily injections for several weeks.[1][2]
-
Control Groups: Include a vehicle control group (OVX mice receiving only the vehicle) and a sham-operated control group to isolate the effects of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in an ovariectomized mouse.
Caption: Experimental workflow for this compound administration in OVX mice.
References
- 1. mdpi.com [mdpi.com]
- 2. Nuclear and membrane estrogen receptor antagonists induce similar mTORC2 activation‐reversible changes in synaptic protein expression and actin polymerization in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor β Modulates Apoptosis Complexes and the Inflammasome to Drive the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Description of Ovariectomy Protocol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.2. Ovariectomy surgery [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Dorsal Approach Ovariectomy (Mice) | Animals in Science [queensu.ca]
- 9. queensu.ca [queensu.ca]
- 10. Activation of ERα is necessary for estradiol’s anorexigenic effect in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Troubleshooting & Optimization
PHTPP not showing expected antagonist effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with PHTPP, a selective estrogen receptor β (ERβ) antagonist.
FAQs and Troubleshooting Guides
Q1: Why is this compound not showing an antagonist effect on my target gene or pathway?
A1: Several factors can contribute to a lack of this compound's expected antagonist activity. Consider the following possibilities:
-
Suboptimal Concentration: The concentration of this compound may be insufficient to competitively inhibit the effects of an ERβ agonist. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.[1][2][3][4][5]
-
Low ERβ Expression: The cell line or tissue model you are using may not express sufficient levels of ERβ for this compound to exert a measurable effect. Verify ERβ expression levels using techniques like qPCR or Western blotting.
-
ERα Dominance: If your system expresses high levels of estrogen receptor α (ERα) relative to ERβ, the cellular response may be dominated by ERα signaling, for which this compound has a 36-fold lower affinity.[6][7][8][9] Consider using a selective ERα antagonist, such as MPP, in conjunction with this compound to dissect the roles of each receptor.
-
Compound Quality and Stability: Ensure the this compound you are using is of high purity (≥98%) and has been stored correctly.[6] this compound powder is typically stored at -20°C for up to 3 years, while solutions in solvent should be stored at -80°C for up to 2 years.[7][10] Repeated freeze-thaw cycles should be avoided.[11]
-
Solubility Issues: this compound is soluble in DMSO and ethanol.[6] Improper dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved before adding it to your culture medium. For in vivo studies, specific solvent mixtures may be required to maintain solubility.[7]
Q2: I'm observing a paradoxical agonist-like effect with this compound, where it seems to be stimulating my pathway of interest. Why is this happening?
A2: This is a documented phenomenon in certain cellular contexts and can be attributed to the complex nature of ERβ signaling.
-
Cell-Type Specificity: The effect of this compound can be highly dependent on the cellular context, including the expression levels of co-activators and co-repressors. In some cell lines, such as the ovarian cancer cell line SKOV3, this compound has been shown to promote cell proliferation.[11] This highlights that the "antagonist" label can be context-dependent.
-
Crosstalk with Other Signaling Pathways: ERβ signaling is known to intersect with other pathways, such as those for growth factors (e.g., EGF, IGF-I) and TGFβ.[12][13][14] this compound's blockade of ERβ might lead to the potentiation of these other pathways, resulting in a net stimulatory effect. For example, in androgen-independent prostate cancer cells, this compound's effect on apoptosis is intertwined with the TGFβ1 and IGF1 signaling pathways.[12][15]
-
Non-Genomic Signaling: Estrogen receptors, including ERβ, can mediate rapid, non-genomic signaling from the cell membrane.[16] The effect of this compound on these non-genomic pathways is not as well-characterized as its effect on nuclear ERβ and could contribute to unexpected cellular responses.
Q3: this compound is inducing apoptosis in my cells, which is not the expected outcome of ERβ antagonism. What could be the reason for this?
A3: While seemingly counterintuitive for an antagonist, this compound-induced apoptosis has been observed and can be explained by the multifaceted role of ERβ in cell survival.
-
ERβ's Role in Suppressing Apoptosis: In some cellular contexts, ERβ can inhibit apoptosis.[15][17][18] For instance, ERβ can interfere with the formation of the apoptosome by interacting with caspase 9.[17] By antagonizing this anti-apoptotic function of ERβ, this compound can effectively promote cell death.
-
Concentration-Dependent Effects: The concentration of this compound can influence its effect. In some cancer cell lines, higher concentrations of this compound have been shown to inhibit proliferation and induce apoptosis.[15]
-
Off-Target Effects: While this compound is highly selective for ERβ over ERα, the possibility of off-target effects on other cellular proteins, especially at higher concentrations, cannot be entirely ruled out.[19][20] It is advisable to use the lowest effective concentration determined from a dose-response curve.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and effects.
Table 1: this compound Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 423.31 g/mol | [6][10] |
| Formula | C₂₀H₁₁F₆N₃O | [6][10] |
| Purity | ≥98% | [6] |
| Selectivity | 36-fold for ERβ over ERα | [6][7][8][9] |
| Solubility (DMSO) | up to 33 mM | [6] |
| Solubility (Ethanol) | up to 100 mM | [6] |
| Storage (Powder) | -20°C for up to 3 years | [10] |
| Storage (in Solvent) | -80°C for up to 2 years | [7][10] |
Table 2: this compound Concentration-Dependent Effects in Different Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| HEC-1 | Not Specified | Full antagonism at ERβ | [6] |
| SKOV3 | 10 μM | Promotes proliferation and migration | [11] |
| MCF-7 | 5 μM | Weakened the inhibitory effect of silibinin | [11] |
| Caco-2 | 0.1 μM | Reversed p-hydroxybenzoic acid-induced inhibition of pro-inflammatory factors | [11] |
| HUVECs | 1 μM | Blocked E2-mediated protection against TNF-induced apoptosis | [21] |
Experimental Protocols
Protocol 1: Verifying this compound Antagonism of E2-Induced Gene Expression
This protocol provides a general framework for assessing the antagonist activity of this compound on an estrogen-responsive gene.
-
Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate. Allow the cells to adhere and grow for 24 hours.
-
Serum Starvation: To reduce the influence of hormones in the serum, switch to a serum-free or charcoal-stripped serum medium for 24 hours prior to treatment.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add a known ERβ agonist, such as 17β-estradiol (E2) or the ERβ-selective agonist DPN, at a concentration known to induce the target gene.
-
Incubation: Incubate the cells for a predetermined time, sufficient for the induction of the target gene (e.g., 6-24 hours).
-
RNA Extraction and qPCR: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of your target gene. Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Compare the expression of the target gene in cells treated with the agonist alone versus those pre-treated with this compound. A successful antagonism will show a dose-dependent decrease in agonist-induced gene expression.
Visualizations
Caption: Overview of Genomic and Non-Genomic ERβ Signaling Pathways.
Caption: A logical workflow for troubleshooting unexpected this compound experimental outcomes.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. This compound | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Signal Crosstalk and the Role of Estrogen Receptor beta (ERβ) in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-talk between peptide growth factor and estrogen receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-talk between estrogen receptor and growth factor pathways as a molecular target for overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Estrogen Receptor β Modulates Apoptosis Complexes and the Inflammasome to Drive the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drugging the undruggable: activity-based protein profiling offers opportunities for targeting the KLK activome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
PHTPP Technical Support Center: Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of PHTPP in solution. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this compound in your experiments.
This compound Stability and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Conditions
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Solubility Data
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Organic solvents are typically required for the preparation of stock solutions.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 15.38 mg/mL (≥ 36.33 mM) | [1] |
| ~33 mM | ||
| 50 mg/mL | [2] | |
| 84 mg/mL | [3] | |
| Ethanol | ~100 mM | |
| 30 mg/mL | [2] | |
| DMF | 50 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
For in vivo studies, co-solvent systems are often necessary to achieve a clear solution suitable for administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution of at least 2.5 mg/mL.[1]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol. For example, to prepare a 10 mM stock solution in DMSO, add 2.36 mL of DMSO to 1 mg of this compound (MW: 423.31 g/mol ).[1] Sonication or gentle warming may be required to fully dissolve the compound.[4] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To avoid precipitation, it is advisable to perform serial dilutions of your high-concentration stock in the organic solvent (e.g., DMSO) first, before making the final dilution into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent effects on the biological system. If precipitation persists, consider the use of a surfactant like Tween-80 in your final buffer system, if compatible with your assay.
Q3: What is the expected stability of this compound in my cell culture medium at 37°C?
A3: While specific degradation kinetics for this compound in cell culture media have not been extensively published, the stability can be influenced by factors such as pH, the presence of serum components, and light exposure. For long-term experiments, it is recommended to refresh the medium with freshly diluted this compound periodically. If you suspect stability is a critical issue for your experiment, a preliminary stability test is advised. This can be done by incubating this compound in your specific cell culture medium under experimental conditions and analyzing its concentration at different time points using a suitable analytical method like HPLC.
Q4: Can I expose my this compound solutions to light?
A4: As a general precaution for phenolic compounds, it is best to minimize exposure to direct light. Prepare and handle this compound solutions in a subdued lighting environment and store them in amber vials or tubes wrapped in aluminum foil to prevent potential photodegradation.
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solution stability.
Issue: I suspect my this compound is degrading in my aqueous experimental solution.
-
Question: What are the potential causes of this compound degradation?
-
Answer: While specific degradation pathways for this compound are not well-documented, potential causes include:
-
Hydrolysis: The pyrazolo[1,5-a]pyrimidine core or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: As a phenolic compound, the phenol moiety of this compound can be susceptible to oxidation. The presence of oxidizing agents or exposure to air over time can contribute to this.
-
Photodegradation: Exposure to UV or ambient light can induce degradation.
-
Temperature: Elevated temperatures can accelerate all degradation processes.
-
-
Caption: Factors contributing to this compound degradation.
-
Question: How can I confirm if my this compound has degraded?
-
Answer: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By comparing a chromatogram of your aged solution to that of a freshly prepared standard, you can look for a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
-
-
Question: What steps can I take to minimize degradation?
-
Answer:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
-
Control pH: Maintain your experimental solutions at a neutral pH, unless the experimental design requires otherwise.
-
Protect from Light: Work in a low-light environment and store solutions in light-protecting containers.
-
Use High-Purity Solvents and Reagents: Impurities in solvents or buffers can sometimes catalyze degradation.
-
De-gas Buffers: If you suspect oxidative degradation, de-gassing your aqueous buffers before adding this compound can help.
-
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound and assess its intrinsic stability.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of this compound stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by HPLC. A typical starting condition could be a C18 column with a gradient elution of water and acetonitrile. Monitor at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with a control (unstressed) sample.
-
Calculate the percentage degradation of this compound.
-
Observe the formation of any new peaks, which represent potential degradation products.
-
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: PHTPP In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of PHTPP, a selective estrogen receptor β (ERβ) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for Estrogen Receptor β (ERβ), exhibiting a 36-fold selectivity over Estrogen Receptor α (ERα). Its primary mechanism of action is to block the biological effects mediated by ERβ. In various cancer models, ERβ activation has been shown to have anti-proliferative effects, making its antagonist, this compound, a tool to study these pathways.[1] this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.[2]
Q2: What are the common in vivo applications of this compound?
This compound is frequently used in preclinical in vivo studies to investigate the role of ERβ in various physiological and pathological processes. Key application areas include:
-
Cancer Research: To study the effects of ERβ inhibition on tumor growth, proliferation, and metastasis in various cancer types, including breast, prostate, and bladder cancer.[1][2][3]
-
Endometriosis: To investigate the role of ERβ in the development and progression of endometriotic lesions.[4]
-
Neuroscience: To explore the function of ERβ in the brain, including its role in neuroprotection, cognition, and behavior.[5]
Q3: What are the recommended dosages for this compound in mouse models?
Reported in vivo dosages of this compound in mice typically range from 1 mg/kg to 10 mg/kg. The optimal dosage can vary depending on the animal model, the specific disease indication, and the desired level of ERβ antagonism. For instance, a dose of 1 mg/kg has been used in studies on metabolic dysfunction in ovariectomized mice, while 10 μl of a 10 mM solution has been administered intraperitoneally in a bladder cancer model.[2]
Q4: How should this compound be prepared for in vivo administration?
Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo delivery. Common vehicles include:
-
Corn oil: this compound can be dissolved in corn oil for subcutaneous or oral administration.[2]
-
Dimethyl Sulfoxide (DMSO) and further dilution: this compound can be initially dissolved in a small amount of DMSO and then diluted with a vehicle like saline or peanut oil for subcutaneous injection.[6] One protocol suggests dissolving this compound in DMSO and then diluting with saline for subcutaneous injections.[6]
It is crucial to ensure complete dissolution and to prepare fresh solutions before each administration to maintain the stability and efficacy of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observable in vivo efficacy | Poor Bioavailability: this compound is hydrophobic and may have limited absorption and distribution. | 1. Optimize Formulation: Consider using formulation strategies such as nanostructured lipid carriers (NLCs) to improve solubility and bioavailability.[7] 2. Alternative Delivery Route: If using oral administration, consider switching to subcutaneous or intraperitoneal injections to bypass first-pass metabolism.[2][6] |
| Suboptimal Dosage: The administered dose may be too low to achieve the necessary therapeutic concentration at the target site. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific model. 2. Pharmacokinetic Analysis: If possible, measure the plasma concentration of this compound over time to assess its absorption and half-life in your animal model.[8] | |
| Compound Instability: this compound may degrade in the prepared formulation or after administration. | 1. Fresh Preparations: Always prepare fresh solutions of this compound immediately before use. 2. Proper Storage: Store the stock compound according to the manufacturer's instructions, typically at -20°C as a powder.[2] | |
| Variability in experimental results | Inconsistent Formulation: Incomplete dissolution or precipitation of this compound in the vehicle can lead to inconsistent dosing. | 1. Ensure Complete Dissolution: Use gentle heating or sonication to aid dissolution. Visually inspect the solution for any precipitates before administration. 2. Homogenize Suspension: If a suspension is used, ensure it is thoroughly mixed before drawing each dose. |
| Animal-to-Animal Variation: Differences in metabolism and physiology among individual animals can affect drug response. | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Consistent Animal Strain and Age: Use animals of the same strain, age, and sex to minimize variability. | |
| Off-target effects or toxicity | Interaction with ERα: Although selective, at high concentrations this compound may exhibit some activity at ERα.[4] | 1. Use the Lowest Effective Dose: Determine the minimal dose required to achieve the desired effect on ERβ to minimize potential off-target effects. 2. Control Experiments: Include appropriate control groups, such as vehicle-only and a positive control, to differentiate specific from non-specific effects. |
| Vehicle-Related Toxicity: The vehicle used for administration (e.g., DMSO) can have its own biological effects.[9] | 1. Minimize Vehicle Concentration: Use the lowest possible concentration of solvents like DMSO in the final formulation. 2. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess any effects of the delivery solution itself. |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
1. Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., breast cancer, prostate cancer) expressing ERβ.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
-
Preparation of this compound in Corn Oil (for subcutaneous injection):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile corn oil to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex and gently warm the mixture until the this compound is completely dissolved. Allow to cool to room temperature before injection.
-
-
Administration:
-
Administer this compound via subcutaneous injection at the desired dose (e.g., 10 mg/kg) daily or on a predetermined schedule.
-
The control group should receive an equivalent volume of the vehicle (corn oil).
-
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Optional: Collect tumor tissue and other organs for further analysis (e.g., immunohistochemistry for proliferation markers, Western blot for downstream signaling proteins).
5. Data Analysis:
-
Compare the tumor growth rates, final tumor volumes, and tumor weights between the this compound-treated and control groups using appropriate statistical methods.
Quantitative Data Summary
| Experimental Model | This compound Dose and Administration | Observed Effect | Reference |
| Endometriosis Mouse Model | Not specified | Significantly suppressed ectopic lesion growth. | [4] |
| Bladder Cancer Mouse Model | 10 μl of 10 mM this compound, intraperitoneal | Inhibited bladder cancer growth and invasion, leading to a better survival rate. | [2] |
| Ovariectomized Rat Model of Hepatic Fibrosis | 0.091 mg/kg, subcutaneous, for 12 weeks | Blocked the antifibrotic effects of estradiol. | [6] |
| Colitis Mouse Model | 1 mg/kg, intraperitoneal, daily | Reversed the beneficial effects of p-hydroxybenzoic acid on colitis symptoms. | [6] |
| Mouse Hippocampus | Not specified | Decreased the expression of synaptic proteins like PSD95 and spinophilin. | [10] |
Signaling Pathways and Workflows
ERβ Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor β (ERβ). Upon binding to its ligand (e.g., estrogen), ERβ dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes. This compound acts as an antagonist, blocking this activation.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Estrogen Receptor β Modulates Apoptosis Complexes and the Inflammasome to Drive the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal Estrogen Signaling Mediates Sex Differences in Retroactive Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. bioengineer.org [bioengineer.org]
- 8. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Nuclear and membrane estrogen receptor antagonists induce similar mTORC2 activation‐reversible changes in synaptic protein expression and actin polymerization in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
PHTPP Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of PHTPP, particularly when used at high concentrations. The following information is intended to help troubleshoot unexpected experimental outcomes and design robust experimental controls.
Frequently Asked Questions (FAQs)
1. What is the known selectivity of this compound?
This compound is a well-characterized antagonist of the Estrogen Receptor β (ERβ). It exhibits a 36-fold selectivity for ERβ over Estrogen Receptor α (ERα)[1][2][3][4][5][6][7][8][9][10][11]. This selectivity has been established in various in vitro assays, making it a valuable tool for studying the specific roles of ERβ.
2. Why should I be concerned about using this compound at high concentrations?
While this compound is selective for ERβ at standard working concentrations (typically in the nanomolar to low micromolar range), using any small molecule inhibitor at high concentrations significantly increases the risk of off-target binding. At elevated concentrations, the compound can interact with other proteins that have lower binding affinities, leading to unintended biological effects that can confound experimental results. It is crucial to use the lowest effective concentration of this compound and to perform appropriate control experiments.
3. What are the potential off-target signaling pathways that could be affected by this compound at high concentrations?
Currently, there is a lack of publicly available broad-panel screening data (e.g., kinome or GPCRome scans) to definitively identify specific off-targets of this compound. However, based on the pyrazolo[1,5-a]pyrimidine scaffold of this compound and the general promiscuity of small molecules at high concentrations, potential off-target interactions could involve:
-
Protein Kinases: The pyrimidine core is a common scaffold in many kinase inhibitors. At high concentrations, this compound could potentially interact with the ATP-binding pocket of various kinases, leading to unintended inhibition or activation of kinase signaling pathways.
-
Other Nuclear Receptors: While selective for ERβ over ERα, high concentrations might lead to interactions with other members of the nuclear receptor superfamily.
-
G-Protein Coupled Receptors (GPCRs): Cross-reactivity with GPCRs is a possibility for many small molecules, which could impact a wide range of cellular signaling pathways.
4. How can I experimentally determine if this compound is causing off-target effects in my system?
If you suspect off-target effects are influencing your results, you can employ several experimental strategies to investigate this. The choice of method will depend on the available resources and the specific nature of the observed phenotype.
Troubleshooting Guide for Unexpected Experimental Results
| Observed Phenotype | Potential Off-Target Cause | Recommended Action |
| Unexpected changes in cell proliferation or apoptosis not consistent with known ERβ signaling. | Inhibition of critical survival kinases or activation of stress-related pathways. | Perform a dose-response curve to determine the lowest effective concentration. Use a structurally distinct ERβ antagonist as a control. Consider a broad-spectrum kinase inhibitor as a positive control for kinase-mediated effects. |
| Alterations in signaling pathways known to be independent of estrogen receptor signaling. | Direct modulation of a kinase, phosphatase, or GPCR in the pathway. | Use a rescue experiment by overexpressing a downstream effector to see if the this compound-induced phenotype is reversed. Employ techniques like Western blotting to probe for unexpected phosphorylation events in key signaling nodes. |
| Discrepancies between results obtained with this compound and siRNA/shRNA knockdown of ERβ. | This compound is acting on a target other than ERβ. | The most direct comparison to genetic knockdown. If the phenotypes do not align, it strongly suggests an off-target effect of this compound. |
Experimental Protocols for Off-Target Identification
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for screening a compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of high-concentration this compound against a broad range of protein kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega Kinase Selectivity Profiling Systems)[1][12]
-
This compound dissolved in appropriate solvent (e.g., DMSO)
-
ATP, substrates, and buffers (typically provided with the profiling system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 100 µM or higher) in DMSO.
-
Assay Setup: Following the manufacturer's instructions, prepare the kinase and substrate working stocks.
-
Reaction: In a 384-well plate, combine the kinase, this compound (at the desired final concentration), and the ATP/substrate mixture. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the reaction plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and quantify the amount of ADP produced.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each kinase in the presence of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target in a cellular context. It can be adapted to identify off-targets when combined with proteomics.
Objective: To identify cellular proteins that are thermally stabilized by this compound binding at high concentrations.
Materials:
-
Cell line of interest
-
This compound
-
PBS, cell lysis buffer, protease inhibitors
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting equipment or Mass Spectrometer
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis:
-
Western Blot: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody against a suspected off-target. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates thermal stabilization upon binding.
-
Mass Spectrometry (Thermal Proteome Profiling - TPP): For a proteome-wide analysis, the soluble fractions from different temperature points are processed for quantitative mass spectrometry. Proteins that show a thermal shift upon this compound treatment are potential off-targets.[2][3][4][13]
-
Visualizations
Caption: Canonical ERβ signaling pathway inhibited by this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for suspected off-target effects.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scbt.com [scbt.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PHTPP and Estrogen Receptor Alpha (ERα)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of PHTPP on Estrogen Receptor Alpha (ERα).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a synthetic, nonsteroidal compound. It is a highly selective antagonist of the Estrogen Receptor β (ERβ).[1] Its primary mechanism of action is to block the binding of estrogen to ERβ, thereby inhibiting its transcriptional activity.
Q2: What is the selectivity of this compound for ERβ over ERα?
This compound exhibits a 36-fold selectivity for ERβ over ERα.[1][2][3][4] This means it binds to ERβ with significantly higher affinity than to ERα.
Q3: Does this compound have any effect on ERα?
This compound has been observed to have minimal to no significant antagonistic effects on ERα at concentrations where it fully antagonizes ERβ. Some studies have shown that at high concentrations, this compound may partly reduce the expression of E2-stimulated ERα target genes, but it does not suppress E2-stimulated ERα activity at typical working concentrations (e.g., 1 µM).[2]
Q4: I am not seeing the expected minimal effect of this compound on my ERα-positive cells. What could be the reason?
Several factors could contribute to this. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Q5: How should I prepare and store this compound for my experiments?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is common to prepare a stock solution in DMSO. It is important to use freshly opened DMSO as it is hygroscopic and can affect solubility. Store stock solutions at -20°C for up to one year or -80°C for up to two years.[2]
Troubleshooting Guide
This guide addresses common issues encountered when studying the minimal effects of this compound on ERα.
| Observed Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound on ERα activity, even at high concentrations. | 1. Low ERα expression in the cell line: The chosen cell line may not express sufficient levels of ERα for an effect to be detected. 2. This compound concentration too low: Due to its low affinity, higher concentrations of this compound may be needed to see any interaction with ERα. 3. Assay sensitivity: The assay used may not be sensitive enough to detect weak antagonism. | 1. Verify ERα expression: Confirm ERα protein levels in your cell line using Western blot or qPCR. Consider using a cell line with well-characterized high ERα expression (e.g., MCF-7). 2. Increase this compound concentration: Perform a dose-response experiment with a wide range of this compound concentrations, going into the higher micromolar range if necessary. 3. Optimize assay: For reporter assays, ensure the reporter construct is responsive to ERα activation. For binding assays, optimize protein and ligand concentrations. |
| This compound appears to be agonistic on ERα. | 1. Off-target effects: At high concentrations, this compound might have off-target effects unrelated to ERα.[5] 2. Cell line specific factors: The cellular context, including the presence of co-activators or co-repressors, can influence the response to a ligand. | 1. Test for off-target effects: Use an ERα-negative cell line to determine if the observed effect is ERα-dependent. 2. Use a different cell line: Compare the effects of this compound in multiple ERα-positive cell lines to check for consistency. |
| Inconsistent results between experiments. | 1. This compound solubility issues: this compound may precipitate out of solution, especially in aqueous media. 2. This compound degradation: Improper storage can lead to degradation of the compound. 3. Variability in cell culture conditions: Changes in cell passage number, confluency, or media components can affect cellular responses. | 1. Ensure proper solubilization: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect for any precipitation. The use of sonication can aid dissolution.[2] 2. Follow storage guidelines: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at the recommended temperature.[2] 3. Standardize cell culture: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements for all related experiments. |
| High background signal in reporter gene assay. | 1. Leaky reporter construct: The reporter plasmid may have basal transcriptional activity independent of ERα. 2. Serum components: Phenol red in media and endogenous hormones in serum can activate ERα. | 1. Use a suitable control: Transfect a promoterless reporter construct to determine the baseline signal. 2. Use appropriate media: Use phenol red-free media and charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. |
Quantitative Data Summary
The following table summarizes the binding affinity and functional activity of this compound on ERα and ERβ.
| Parameter | ERα | ERβ | Reference |
| Selectivity | 1x | 36x | [1][2][3][4] |
| Binding Affinity (IC50) | Not consistently reported, expected to be high µM range | ~50 nM | |
| Functional Antagonism | Minimal to no significant antagonism at concentrations that fully inhibit ERβ. Does not suppress E2-stimulated ERα activity at 1 µM. | Full antagonist | [2] |
Experimental Protocols
Competitive Ligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound to ERα.
Objective: To determine the concentration of this compound required to displace 50% of a radiolabeled estrogen (e.g., [3H]-Estradiol) from the ERα ligand-binding domain.
Materials:
-
Purified recombinant human ERα protein
-
[3H]-Estradiol
-
This compound
-
Assay Buffer (e.g., Tris-based buffer with DTT and glycerol)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, add a constant concentration of ERα protein and [3H]-Estradiol to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no this compound and a non-specific binding control with a high concentration of unlabeled estradiol.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound [3H]-Estradiol using a scintillation counter.
-
Plot the percentage of bound radioligand against the log concentration of this compound to determine the IC50 value.
ERα Reporter Gene Assay
This protocol outlines a common method to assess the functional effect of this compound on ERα-mediated gene transcription.
Objective: To measure the ability of this compound to inhibit estradiol-induced activation of an estrogen-responsive reporter gene.
Materials:
-
A human cell line expressing ERα (e.g., MCF-7 or HEK293T transfected with an ERα expression vector).
-
An estrogen-responsive reporter plasmid (e.g., containing multiple Estrogen Response Elements (EREs) upstream of a luciferase gene).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
17β-Estradiol (E2).
-
This compound.
-
Transfection reagent.
-
Luciferase assay reagents.
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid.
-
After transfection, replace the medium with phenol red-free medium containing charcoal-stripped FBS.
-
Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a constant concentration of E2 (e.g., 1 nM). Include controls for vehicle (DMSO), E2 alone, and this compound alone.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.
-
Normalize the Fire-fly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine any inhibitory effect.
Visualizations
ERα Signaling Pathway
// Edges E2 -> ERa_inactive [label="Binds", color="#EA4335", fontcolor="#202124"]; ERa_inactive -> HSPs [label="Releases", style=dashed, color="#5F6368", fontcolor="#202124"]; ERa_inactive -> ERa_active [label="Dimerizes", color="#4285F4", fontcolor="#202124"]; ERa_active -> ERE [label="Binds to", color="#4285F4", fontcolor="#202124"]; ERE -> Gene_Transcription [label="Initiates", color="#4285F4", fontcolor="#202124"]; Coactivators -> ERE [label="Binds to complex", style=dashed, color="#5F6368", fontcolor="#202124"]; E2 -> PI3K [label="Activates (Non-genomic)", style=dashed, color="#34A853", fontcolor="#202124"]; PI3K -> Akt [color="#34A853"]; E2 -> Src [style=dashed, color="#34A853"]; Src -> Ras [color="#34A853"]; Ras -> Raf [color="#34A853"]; Raf -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; } END_OF_DOT Figure 1: Simplified diagram of the genomic and non-genomic ERα signaling pathways.
Experimental Workflow for Assessing this compound's Effect on ERα
// Edges Prepare_this compound -> Binding_Assay [color="#202124"]; Prepare_this compound -> Reporter_Assay [color="#202124"]; Culture_Cells -> Binding_Assay [color="#202124"]; Culture_Cells -> Reporter_Assay [color="#202124"]; Binding_Assay -> Analyze_Binding [color="#202124"]; Reporter_Assay -> Analyze_Reporter [color="#202124"]; Analyze_Binding -> Conclusion [color="#202124"]; Analyze_Reporter -> Conclusion [color="#202124"]; } END_OF_DOT Figure 2: General experimental workflow for investigating the effects of this compound on ERα.
Logical Relationship of this compound's Selectivity
// Edges this compound -> ERb [label="High Affinity\n(36-fold higher)", color="#202124", fontcolor="#202124"]; this compound -> ERa [label="Low Affinity", color="#202124", fontcolor="#202124"]; ERb -> ERb_Effect [color="#202124"]; ERa -> ERa_Effect [color="#202124"]; } END_OF_DOT Figure 3: Logical diagram illustrating the selectivity of this compound for ERβ over ERα.
References
Technical Support Center: Addressing PHTPP Partial Inhibition of ERα Target Genes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of PHTPP on Estrogen Receptor Alpha (ERα) target genes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a selective antagonist of Estrogen Receptor Beta (ERβ).[1] It exhibits high selectivity for ERβ over ERα, meaning it primarily blocks the activity of ERβ.[1]
Q2: If this compound is an ERβ antagonist, why do I observe effects on ERα target genes?
While this compound is highly selective for ERβ, it can exert minimal or partial inhibitory effects on ERα. This phenomenon, known as partial inhibition or antagonism, means that even at concentrations sufficient to fully block ERβ, this compound may not completely abolish the transcription of ERα target genes. The extent of this partial inhibition can be influenced by cell type, gene promoter context, and the concentration of this compound used.
Q3: What are the known ERα target genes that can be partially inhibited by this compound?
Several well-established ERα target genes have been shown to be partially affected by this compound. These include:
-
Progesterone Receptor (PGR): A classic estrogen-responsive gene.[2][3]
-
pS2 (Trefoil Factor 1, TFF1): A key biomarker for estrogen response in breast cancer.[2][4][5]
-
Cyclin D1 (CCND1): A crucial regulator of the cell cycle.
-
Lactoferrin (Ltf): An iron-binding glycoprotein regulated by estrogen.
Q4: Can this compound have off-target effects?
Yes, like many small molecule inhibitors, this compound may have off-target effects, particularly at higher concentrations. One potential off-target is the G protein-coupled estrogen receptor (GPER/GPR30). It is crucial to consider this possibility when interpreting unexpected results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and its effects on ERα target genes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or variable inhibition of ERα target gene expression. | 1. Partial Antagonist Nature of this compound: this compound is not a full ERα antagonist. | - Perform a dose-response experiment to determine the optimal concentration for the desired level of partial inhibition. - Include a known full ERα antagonist (e.g., Fulvestrant/ICI 182,780) as a control to establish the baseline for complete inhibition. |
| 2. Cell-Type Specificity: The cellular context, including the relative expression of ERα and ERβ and co-regulatory proteins, can influence the effect of this compound. | - Characterize the expression levels of ERα and ERβ in your cell model. - Compare your results with published data from similar cell lines. | |
| 3. Suboptimal this compound Concentration: The concentration of this compound may be too low for significant partial inhibition of ERα or too high, leading to off-target effects. | - Titrate this compound across a range of concentrations (e.g., 10 nM to 10 µM) to establish a dose-response curve for your specific ERα target gene. | |
| Unexpected increase in the expression of an ERα target gene or cell proliferation. | 1. Predominant ERβ-mediated Repression: In some contexts, ERβ may repress the expression of certain genes. Antagonizing ERβ with this compound could relieve this repression, leading to an increase in gene expression. | - Investigate the known role of ERβ in regulating your target gene. - Use siRNA to knock down ERβ to confirm its repressive role. |
| 2. Off-Target Effects: At high concentrations, this compound might interact with other signaling pathways that promote gene expression or proliferation. For instance, some studies in ovarian cancer cells have shown that this compound can enhance cell growth.[6] | - Lower the concentration of this compound. - Investigate potential off-target pathways, such as the PI3K/AKT pathway.[6] | |
| High background or non-specific binding in Chromatin Immunoprecipitation (ChIP) assays. | 1. Antibody Specificity and Quality: The anti-ERα antibody may have poor specificity or be used at a suboptimal concentration. | - Use a ChIP-validated anti-ERα antibody. - Titrate the antibody concentration to find the optimal signal-to-noise ratio. |
| 2. Incomplete Chromatin Shearing: Inadequate sonication can result in large DNA fragments that are more prone to non-specific precipitation. | - Optimize sonication conditions to achieve fragments in the 200-600 bp range. | |
| 3. Insufficient Blocking: Inadequate blocking of beads or the use of insufficient wash steps can lead to high background. | - Ensure proper blocking of protein A/G beads. - Increase the number and stringency of wash steps. |
Data Presentation
Table 1: this compound Selectivity for Estrogen Receptors
| Compound | Target Receptor | Selectivity | Reference |
| This compound | ERβ | 36-fold over ERα |
Note: Currently, there is a lack of publicly available, structured quantitative data from a single study detailing the dose-dependent partial inhibition of various ERα target genes by this compound. Researchers are encouraged to perform careful dose-response experiments for their specific gene of interest and cell model.
Experimental Protocols
RT-qPCR for ERα Target Gene Expression Analysis
This protocol outlines the steps to quantify the mRNA levels of ERα target genes in response to this compound treatment.
a. Cell Culture and Treatment:
-
Seed MCF-7 cells (or other relevant cell line) in 6-well plates and grow to 70-80% confluency.
-
Hormone-deprive the cells by culturing in phenol red-free medium with charcoal-stripped serum for 24-48 hours.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) with or without 10 nM 17β-estradiol (E2) for 24 hours. Include vehicle control (DMSO) and an E2-only control.
b. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
c. qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use validated primers for your ERα target genes (e.g., PGR, TFF1, CCND1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blotting for ERα and Downstream Signaling Proteins
This protocol is for assessing the protein levels of ERα and key signaling molecules.
a. Protein Extraction:
-
After treatment as described above, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against ERα, p-AKT, total AKT, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)-qPCR for ERα Recruitment
This protocol details the procedure to assess the recruitment of ERα to the promoter regions of its target genes.
a. Cell Treatment and Cross-linking:
-
Treat MCF-7 cells with E2 and/or this compound as described for RT-qPCR.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
b. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-600 bp.
c. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an anti-ERα antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
d. DNA Purification and qPCR:
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
Perform qPCR using primers specific to the estrogen response elements (EREs) in the promoter regions of your target genes (e.g., PGR, TFF1).
-
Analyze the data as a percentage of input.
Visualizations
Caption: ERα and ERβ signaling pathways and the antagonistic action of this compound on ERβ.
Caption: Troubleshooting workflow for incomplete inhibition of ERα target genes by this compound.
References
- 1. Activation of ERα is necessary for estradiol’s anorexigenic effect in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Service Disruption [eric.ed.gov]
- 3. Regulation of progesterone receptor gene expression in MCF-7 breast cancer cells: a comparison of the effects of cyclic adenosine 3',5'-monophosphate, estradiol, insulin-like growth factor-I, and serum factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. illumina.com [illumina.com]
- 5. [Trefoil factor 1 (pS2/TFF1), a peptide with numerous functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Response to PHTPP Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PHTPP, a selective Estrogen Receptor Beta (ERβ) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a selective antagonist of Estrogen Receptor Beta (ERβ), a nuclear hormone receptor. It exerts its effects by binding to ERβ and blocking its transcriptional activity. In many cancer cell types, activation of ERβ has an anti-proliferative effect. Therefore, in such contexts, this compound would be used to probe the downstream signaling of ERβ, and its effects are expected to be pro-proliferative. However, in some cancers, ERβ signaling has been shown to promote cell growth and survival. In these cases, this compound is used to inhibit tumor progression. For instance, this compound has been shown to reduce the growth and invasion of bladder cancer cells.[1]
Q2: My cells are showing a low response to this compound treatment. What are the potential reasons?
A low response to this compound can stem from several factors, broadly categorized as issues with the experimental setup or intrinsic properties of the cells.
-
Experimental Setup:
-
Incorrect this compound concentration: The optimal concentration of this compound can vary significantly between cell lines.
-
This compound degradation: Improper storage or handling can lead to the degradation of the compound.
-
Low cell confluence: Cell density can influence the response to treatment.
-
Issues with readout assay: The assay used to measure the effect of this compound (e.g., cell viability, apoptosis) may not be sensitive enough or may be performed at an inappropriate time point.
-
-
Cellular Factors (Intrinsic Resistance):
-
Low or absent ERβ expression: The primary target of this compound is ERβ. If the cells have very low or no expression of ERβ, they will not respond to the treatment.
-
Expression of ERβ splice variants: Different isoforms of ERβ exist, and their expression levels can influence the cellular response to antagonists.
-
Activation of alternative survival pathways: Cancer cells can develop resistance by upregulating other signaling pathways that promote growth and survival, thereby bypassing the effects of ERβ inhibition. Key pathways implicated in resistance to endocrine therapies include the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins can pump this compound out of the cells, reducing its intracellular concentration and efficacy.
-
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to a low response to this compound treatment.
Problem 1: Sub-optimal or No Effect of this compound on Cell Viability/Proliferation
Possible Cause 1: Incorrect this compound Concentration
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A wide range of concentrations should be tested (e.g., 1 µM to 100 µM). In esophageal cancer cell lines OE33 and OE19, this compound has been shown to inhibit proliferation in a concentration-dependent manner.[2][3]
Possible Cause 2: Low or Absent ERβ Expression
-
Troubleshooting Step 1: Verify ERβ Expression.
-
Western Blot: Perform a western blot to confirm the presence of ERβ protein in your cell lysates.
-
qRT-PCR: Quantify the mRNA expression level of ESR2 (the gene encoding ERβ).
-
-
Troubleshooting Step 2: Use a Positive Control Cell Line.
-
Include a cell line known to express ERβ and respond to this compound as a positive control in your experiments.
-
-
Evidence of Target Loss: Studies have shown that knocking out ERβ in cancer cells can lead to a reduced sensitivity to this compound.
Table 1: this compound Effect on Cell Viability in Wild-Type vs. ERβ Knockout Cells
| Cell Line | Genetic Background | This compound Treatment | % Cell Viability (Relative to Control) |
| U2932 | Wild-Type (ERβ expressing) | 40 µM | ~50% |
| U2932 | ERβ Knockout | 40 µM | ~80% |
Note: Data is estimated from graphical representations in the cited literature and is for illustrative purposes.
Possible Cause 3: Activation of Alternative Survival Pathways
-
Troubleshooting Step 1: Investigate Key Survival Pathways.
-
Western Blot Analysis: Examine the phosphorylation status (activation) of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK/ERK (e.g., p-ERK) pathways in your cells following this compound treatment. Increased activation of these pathways in the presence of this compound may indicate a compensatory response.
-
-
Troubleshooting Step 2: Consider Combination Therapy.
-
If activation of a specific survival pathway is identified, consider co-treating the cells with this compound and a specific inhibitor of that pathway (e.g., a PI3K inhibitor or a MEK inhibitor). Combination therapies have been shown to overcome resistance to other endocrine therapies.
-
Diagram 1: Troubleshooting Workflow for Low this compound Response
Caption: A flowchart to guide troubleshooting for low this compound response.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for ERβ and Signaling Pathway Proteins
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against your target protein (e.g., ERβ, p-AKT, p-ERK, total AKT, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunoprecipitation (IP) of ERβ
This protocol provides a general framework for the immunoprecipitation of ERβ. Optimization of antibody concentrations and incubation times may be necessary.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a validated anti-ERβ antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-ERβ antibody to confirm successful immunoprecipitation.
Diagram 2: Potential Signaling Pathways in this compound Resistance
Caption: Hypothesized mechanisms of resistance to this compound treatment.
References
Validation & Comparative
Validating PHTPP Target Engagement with ERβ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) with other molecules used to study Estrogen Receptor β (ERβ) target engagement. It includes a summary of their performance based on experimental data and detailed methodologies for key validation assays.
Introduction to this compound and ERβ
Estrogen Receptor β (ERβ) is a nuclear receptor with distinct tissue distribution and physiological functions compared to its counterpart, Estrogen Receptor α (ERα). Its role in various signaling pathways has made it a significant target in drug discovery for conditions ranging from cancer to neurodegenerative diseases. This compound is a synthetic, non-steroidal molecule identified as a highly selective antagonist for ERβ. It exhibits a 36-fold selectivity for ERβ over ERα, making it a valuable tool for dissecting the specific roles of ERβ in complex biological systems.
Comparison of ERβ Ligands
The selection of an appropriate ERβ ligand is critical for accurately interpreting experimental results. This section compares this compound with other commonly used ERβ modulators.
| Compound | Type | Target | Selectivity | Potency (IC50/EC50) |
| This compound | Antagonist | ERβ | 36-fold for ERβ over ERα | Full antagonism at 1 µM in HEC-1 cells |
| ERB-041 | Agonist | ERβ | >200-fold for human ERβ over ERα[1] | Human ERβ IC50: 5 nM[1] |
| WAY-202196 (ERB-196) | Agonist | ERβ | 78-fold for ERβ over ERα | Data not readily available |
| Liquiritigenin | Agonist | ERβ | Highly selective for ERβ | Human ERβ EC50: 36.5 nM (ERE tk-Luc activation)[2] |
Validating Target Engagement: Key Experimental Protocols
Confirming that a compound interacts with its intended target within a cellular context is a cornerstone of drug development. The following are key methodologies for validating this compound's engagement with ERβ.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells and tissues. It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells expressing ERβ to an appropriate density. Treat the cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble ERβ at each temperature using Western blotting with a validated ERβ-specific antibody. An increase in the amount of soluble ERβ at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that can be adapted to study ligand-receptor binding. It offers a high-throughput and sensitive method for quantifying these interactions.
Experimental Protocol:
-
Reagents: Biotinylated ERβ, streptavidin-coated Donor beads, antibody-coated Acceptor beads specific for a tag on ERβ (e.g., 6x-His), and the test compound (this compound).
-
Assay Setup: In a microplate, combine biotinylated ERβ, the test compound at various concentrations, and the Acceptor beads.
-
Incubation: Incubate the mixture to allow for binding.
-
Addition of Donor Beads: Add the streptavidin-coated Donor beads.
-
Signal Detection: In the absence of a competing ligand, the Donor and Acceptor beads are brought into close proximity through their binding to ERβ, generating a chemiluminescent signal. This compound will compete with the binding of a known biotinylated ligand, leading to a decrease in the signal. The IC50 value for this compound can be determined from the dose-response curve.
Reporter Gene Assay
Reporter gene assays are used to assess the functional consequences of ligand binding to a nuclear receptor, such as the activation or repression of gene transcription.
Experimental Protocol:
-
Cell Line: Use a cell line that is co-transfected with an expression vector for human ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate. Treat the cells with an ERβ agonist (e.g., 17β-estradiol) to induce reporter gene expression, along with varying concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in reporter gene expression.
-
Cell Lysis and Reporter Activity Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: A dose-dependent decrease in the agonist-induced reporter activity in the presence of this compound confirms its antagonistic effect on ERβ.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to PHTPP and MPP Dihydrochloride in Fertility Research
For researchers in reproductive biology and drug development, the selective modulation of estrogen receptors (ERs) is a critical tool for dissecting signaling pathways and identifying potential therapeutic targets. This guide provides a detailed comparison of two selective ER antagonists, PHTPP and MPP dihydrochloride, with a focus on their application in fertility studies.
At a Glance: this compound vs. MPP Dihydrochloride
The fundamental difference between this compound and MPP dihydrochloride lies in their selectivity for the two main estrogen receptor subtypes: ERα and ERβ. This selectivity dictates their impact on reproductive processes.
| Feature | This compound | MPP Dihydrochloride |
| Target Receptor | Estrogen Receptor β (ERβ) | Estrogen Receptor α (ERα) |
| Mechanism of Action | Selective ERβ Antagonist | Selective ERα Antagonist |
| Selectivity | ~36-fold selectivity for ERβ over ERα | >200-fold selectivity for ERα over ERβ |
| Effect on Female Fertility | Does not significantly reduce reproductive activity | Significantly reduces fertility |
| Primary Site of Action in Female Reproduction | Ovary (granulosa cells) | Uterus, Ovary, and Hypothalamus |
The Decisive Role of Estrogen Receptor Subtypes in Fertility
Estrogen signaling is paramount for reproductive health, and its effects are mediated by ERα and ERβ, which are encoded by two distinct genes and exhibit different tissue distribution and physiological roles.[1]
-
Estrogen Receptor α (ERα): Studies involving knockout mouse models have unequivocally demonstrated that ERα is essential for fertility in both males and females.[2][3] Disruption of the gene for ERα leads to infertility, with females exhibiting a hypoplastic uterus and anovulation.[1][4]
-
Estrogen Receptor β (ERβ): The role of ERβ in fertility is more nuanced. While male mice lacking ERβ are fertile, female knockout mice are sub-fertile, displaying reduced litter sizes and ovarian abnormalities.[2][3][4] ERβ is highly expressed in the granulosa cells of the ovary and is involved in follicular maturation and ovulation.[2][3]
This differential importance of ER subtypes is the key to understanding the contrasting effects of this compound and MPP dihydrochloride on fertility.
Signaling Pathway of ERα and ERβ Antagonists
The diagram below illustrates the distinct signaling pathways targeted by MPP dihydrochloride and this compound in the context of fertility.
References
A Comparative Guide to PHTPP and ERB-041: Agonist vs. Antagonist Effects on Estrogen Receptor Beta
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used research compounds, PHTPP and ERB-041, which exhibit opposing effects on Estrogen Receptor Beta (ERβ), a critical target in various physiological and pathological processes. We present a comprehensive overview of their pharmacological properties, supported by experimental data and detailed protocols to aid in the design and interpretation of scientific studies.
Introduction to ERβ Modulators
Estrogen Receptor Beta (ERβ) is a nuclear receptor that, along with Estrogen Receptor Alpha (ERα), mediates the biological effects of estrogen. The distinct tissue distribution and transcriptional activities of ERβ have made it an attractive target for therapeutic intervention in a range of conditions, including cancer, inflammation, and neurodegenerative diseases. The development of selective ERβ modulators, such as the antagonist this compound and the agonist ERB-041, has been instrumental in elucidating the specific roles of this receptor subtype.
Quantitative Comparison of this compound and ERB-041
The following table summarizes the key pharmacological parameters of this compound and ERB-041, highlighting their distinct mechanisms of action and selectivity for ERβ.
| Parameter | This compound | ERB-041 |
| Mechanism of Action | Selective ERβ Antagonist | Selective ERβ Agonist |
| Target Receptor | Estrogen Receptor Beta (ERβ) | Estrogen Receptor Beta (ERβ) |
| Binding Selectivity | 36-fold selective for ERβ over ERα[1][2][3] | >200-fold selective for ERβ over ERα |
| Binding Affinity (IC50) | Not explicitly reported, but demonstrates high, selective affinity for ERβ[1][2][3] | Human ERβ: 5.4 nM |
| Rat ERβ: 3.1 nM | ||
| Mouse ERβ: 3.7 nM | ||
| Human ERα: 1216 nM | ||
| Rat ERα: 620 nM | ||
| Mouse ERα: 750 nM | ||
| Functional Activity | Full antagonist at ERβ[1][2][3] | Full agonist |
| Functional Potency (EC50) | Not applicable (antagonist) | 20 nM (for induction of IGFBP4 mRNA in Saos-2 cells expressing human ERβ) |
| Functional Potency (IC50) | Not explicitly reported, but shown to be fully effective in transcription assays[1][2][3] | Not applicable (agonist) |
Signaling Pathways
The diagram below illustrates the classical genomic signaling pathway of Estrogen Receptor Beta and indicates the points of intervention for the agonist ERB-041 and the antagonist this compound.
Experimental Protocols
To aid researchers in the evaluation of ERβ modulators, we provide detailed methodologies for two key experiments: a competitive binding assay and a reporter gene assay.
Experimental Workflow: Comparing ERβ Ligands
The following diagram outlines a typical workflow for the characterization and comparison of ERβ ligands like this compound and ERB-041.
References
ERβ Knockdown vs. PHTPP Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Estrogen Receptor Beta (ERβ) is critical for advancing research in oncology, inflammation, and neurodegenerative diseases. This guide provides an objective comparison of two common methods for inhibiting ERβ function: genetic knockdown and pharmacological inhibition with PHTPP, a selective ERβ antagonist.
This comparison guide synthesizes experimental data to highlight the similarities and differences in outcomes between these two approaches, offering insights into their respective specificities, potential off-target effects, and experimental applications.
Quantitative Data Summary
The following tables summarize the comparative effects of ERβ knockdown and this compound inhibition on key cellular processes as reported in various studies.
| Parameter | ERβ Knockdown (siRNA) | This compound Inhibition | Cell Line/Model | Reference |
| Cell Proliferation | Significantly increased (1.7 to 2.4-fold) | Increased | HEC-1A, RL95/2 (Endometrial Cancer) | [1] |
| No significant change | Inhibition (concentration-dependent) | OE33, OE19 (Esophageal Cancer) | [2] | |
| - | Promotes proliferation | SKOV3 (Ovarian Cancer) | [3] | |
| - | Reduces cell growth | Bladder Cancer Cells | [4] | |
| Apoptosis | Repression of apoptosis-associated genes | Induces apoptosis (caspase 3/7 activity) | HEC-1A, RL95/2 (Endometrial Cancer) | [1][2] |
| Gene Expression | Upregulation of proliferation-associated genes and oncogenes; Repression of genes for differentiation, apoptosis, and growth inhibition. | Reverses p-hydroxybenzoic acid-induced inhibition of pro-inflammatory factors (TNF-α, IL-6). | HEC-1A, RL95/2 (Endometrial Cancer); Caco-2 cells | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of common protocols used in studies comparing ERβ knockdown and this compound inhibition.
1. siRNA-Mediated ERβ Knockdown
-
Cell Culture and Transfection:
-
Cells (e.g., HEC-1A, RL95/2) are cultured in appropriate media (e.g., Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics.[3]
-
For knockdown experiments, cells are transfected with siRNA targeting ERβ or a non-targeting control siRNA using a suitable transfection reagent.
-
The efficiency of knockdown is typically verified at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
-
Proliferation Assay (e.g., WST-1 Assay):
-
Following transfection, cells are seeded in 96-well plates.
-
At specified time points (e.g., 24, 48, 72, 96 hours), a proliferation reagent (e.g., WST-1) is added to the wells.
-
The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
-
2. This compound Inhibition
-
Cell Treatment:
-
This compound (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a selective ERβ antagonist with a 36-fold selectivity over ERα.[3][4][5][6]
-
Cells are typically pre-treated with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 1, 24, 48 hours) before experimental assessment.[2][3]
-
A vehicle control (e.g., DMSO) is run in parallel.
-
-
Cell Viability and Apoptosis Assays:
-
Cell viability can be assessed using methods like the AlamarBlue assay.
-
Apoptosis can be measured by quantifying the activity of caspases (e.g., caspase-3/7) using commercially available kits.[2]
-
-
Western Blotting:
-
Treated cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to proteins of interest (e.g., ERβ, apoptosis markers).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the comparative effects of ERβ knockdown and this compound inhibition.
References
- 1. Knockdown of estrogen receptor β increases proliferation and affects the transcriptome of endometrial adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective oestrogen receptor antagonists inhibit oesophageal cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducibility of PHTPP Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental outcomes using PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol), a selective antagonist of Estrogen Receptor Beta (ERβ). As the reproducibility of experimental findings is paramount in scientific research and drug development, this document aims to equip researchers with the necessary data and protocols to critically evaluate and potentially replicate key experiments involving this compound.
This compound is a widely utilized tool to investigate the physiological and pathological roles of ERβ. It exhibits a 36-fold selectivity for ERβ over ERα, making it a valuable pharmacological probe.[1] However, the consistency of its effects across different experimental systems is a critical consideration for the interpretation of research findings. This guide summarizes quantitative data from various studies, details experimental methodologies, and provides visual representations of key signaling pathways and workflows to aid in the assessment of this compound's experimental reproducibility.
Quantitative Data Summary
To facilitate a clear comparison of this compound's effects across different studies and experimental models, the following tables summarize key quantitative data.
| Cell Line/Model | Experimental Context | This compound Concentration/Dose | Observed Effect | Reference |
| Oesophageal Cancer Cells (OE33, OE19) | Cell Proliferation Assay | 1 µM, 10 µM, 33 µM, 75 µM | Concentration-dependent inhibition of proliferation. | [2] |
| Oesophageal Cancer Cells (OE33) | Apoptosis Assay (Caspase 3/7 activity) | 1 µM, 33 µM, 75 µM | Significant increase in caspase 3/7 activity. | [2] |
| Androgen-Independent Prostate Cancer Cells (PC-3) | SRC Phosphorylation | 10 nM | Blocked DPN (ERβ agonist)-induced SRC phosphorylation. | [3] |
| Adipocytes | VEGFA mRNA and protein expression | Not specified | Did not affect VEGFA expression on its own, but increased it in the presence of E2. | [4] |
| Mouse Hippocampal Slices | Long-Term Potentiation (LTP) | Not specified | Reduced the amplitude of LTP. | [5] |
| C57BL/6J Mice with Endometriosis | Ectopic Lesion Growth | Not specified | Significantly suppressed ectopic lesion growth. | [6] |
| C57BL/6J Mice with Endometriosis | Proliferation in Ectopic Lesions (Ki-67) | Not specified | Reduced proliferative activity in the epithelial compartment. | [6] |
| C57BL/6J Mice with Endometriosis | Apoptosis in Ectopic Lesions (Cleaved Caspase 8) | Not specified | Significantly enhanced apoptotic signaling. | [6] |
| Mouse Hippocampus (in vivo) | Synaptic Protein Expression | 100 µg/kg | Decreased expression of various synaptic proteins (co-administered with MPP). | [7] |
Comparison with Other ERβ Ligands
While direct, extensive reproducibility studies are limited, comparing the effects of this compound with other ERβ modulators can provide insights into the consistency of targeting this receptor.
| Compound | Target | Experimental Model | Reported Effect | Reference |
| This compound | ERβ Antagonist | PC-3 Cells | Blocks DPN-induced SRC phosphorylation | [3] |
| Diarylpropionitrile (DPN) | ERβ Agonist | PC-3 Cells | Induces SRC phosphorylation | [3] |
| Methylpiperidinopyrazole (MPP) | ERα Antagonist | Mouse Hippocampus | Decreased expression of synaptic proteins (co-administered with this compound) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are summaries of protocols used in key studies involving this compound.
In Vitro Cell-Based Assays
-
Cell Culture and Treatment: PC-3 cells were cultured in serum-free medium before incubation with 10 nM this compound for 30 minutes, followed by co-incubation with the ERβ agonist DPN (10 nM) for 30 minutes to assess the effect on SRC phosphorylation.[3]
-
Proliferation and Apoptosis Assays: Oesophageal cancer cell lines (OE33 and OE19) were treated with increasing concentrations of this compound (1 µM to 75 µM) to measure effects on cell proliferation and caspase 3/7 activity.[2]
In Vivo Animal Studies
-
Endometriosis Mouse Model: Ovariectomized C57BL/6J mice with induced endometriosis received subcutaneous treatment with this compound or a vehicle control. Ectopic lesion growth and markers for proliferation (Ki-67) and apoptosis (cleaved caspase 8) were subsequently analyzed.[6]
-
Hippocampal Synaptic Plasticity in Mice: Adult female C57/BL6 mice were administered a combination of the ERα antagonist MPP (200 µg/kg) and this compound (100 µg/kg) to investigate the impact on the expression of hippocampal synaptic proteins.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding and aid in the design of replication studies.
Caption: this compound competitively inhibits Estradiol (E2) binding to ERβ, thereby blocking downstream gene transcription and cellular effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective oestrogen receptor antagonists inhibit oesophageal cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen Receptor β Modulates Apoptosis Complexes and the Inflammasome to Drive the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear and membrane estrogen receptor antagonists induce similar mTORC2 activation‐reversible changes in synaptic protein expression and actin polymerization in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
PHTPP: A Comparative Analysis of Its Cross-reactivity with Estrogen and Other Receptors
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP), a known selective estrogen receptor β (ERβ) antagonist, and its cross-reactivity with other receptors. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to offer a comprehensive overview of this compound's binding profile.
Comparative Analysis of Receptor Binding Affinity
This compound is widely recognized for its preferential binding to ERβ over estrogen receptor α (ERα). The primary data supporting this selectivity comes from competitive binding assays. The seminal work by Compton et al. (2004) established that this compound exhibits a 36-fold selectivity for ERβ over ERα.[1][2][3][4] This selectivity is a critical attribute for researchers aiming to dissect the specific roles of ERβ in various physiological and pathological processes.
To provide a clear comparison, the binding affinities of this compound and other relevant compounds for ERα and ERβ are summarized in the table below. The data is derived from radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (ERα Ki / ERβ Ki) | Classification | Reference |
| This compound | ERα | 252 | 36-fold for ERβ | ERβ Antagonist | Compton et al., 2004 |
| ERβ | 7 | Compton et al., 2004 | |||
| Estradiol (E2) | ERα | 0.13 | - | Agonist | Compton et al., 2004 |
| ERβ | 0.25 | Compton et al., 2004 | |||
| Genistein | ERα | 5.7 | 30-fold for ERβ | Agonist | Compton et al., 2004 |
| ERβ | 0.19 | Compton et al., 2004 | |||
| (R,R)-THC | ERα | 1.1 | 0.65-fold for ERα | ERβ Antagonist | Compton et al., 2004 |
| ERβ | 1.7 | Compton et al., 2004 |
Disclaimer: The Ki values are as reported in the cited literature. Slight variations may be observed in different experimental settings.
Currently, comprehensive, publicly available data on the cross-reactivity of this compound against a broad panel of other nuclear receptors (e.g., androgen receptor, progesterone receptor, glucocorticoid receptor) and other off-targets is limited. Such broad screening is essential for a complete understanding of its pharmacological profile and potential off-target effects.
Experimental Protocols
The determination of a compound's binding affinity and functional activity at a receptor involves a series of well-established experimental protocols. Below are detailed methodologies for the key experiments used to characterize this compound.
Competitive Radioligand Binding Assay for Estrogen Receptors
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Human recombinant ERα and ERβ
-
[³H]-Estradiol (Radioligand)
-
Test compound (this compound)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation cocktail and scintillation counter
Procedure:
-
A constant concentration of the respective estrogen receptor subtype and [³H]-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
The bound and free radioligand are separated. A common method is hydroxylapatite (HAP) adsorption, where the receptor-ligand complex binds to the HAP, which is then pelleted by centrifugation.
-
The amount of radioactivity in the pellet (bound fraction) is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Estrogen Receptor Transcriptional Activation Assay
This assay determines whether a compound acts as an agonist or an antagonist at the estrogen receptor by measuring its effect on the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Expression vectors for human ERα or ERβ
-
Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)
-
Cell culture medium and reagents
-
Test compound (this compound)
-
Estradiol (as an agonist control)
-
Luciferase assay reagent and luminometer
Procedure:
-
Cells are co-transfected with the expression vector for the desired ER subtype and the ERE-reporter plasmid.
-
After a recovery period, the cells are treated with the test compound (this compound) at various concentrations. To assess antagonist activity, cells are co-treated with a fixed concentration of estradiol and varying concentrations of this compound.
-
The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Agonist activity is determined by the ability of the compound to induce reporter gene expression. Antagonist activity is determined by the ability of the compound to inhibit estradiol-induced reporter gene expression.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the estrogen receptor signaling pathway and the workflow for assessing compound cross-reactivity.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
PHTPP in Focus: A Comparative Guide to Selective ERβ Antagonists
For researchers and drug development professionals navigating the landscape of estrogen receptor beta (ERβ) modulation, the selection of a potent and selective antagonist is critical. PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) has emerged as a key tool in this field. This guide provides a comprehensive comparison of this compound with other selective ERβ antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in your research endeavors.
Performance Comparison of Selective ERβ Antagonists
The efficacy of a selective ERβ antagonist is primarily determined by its potency (IC50 or Ki values) and its selectivity for ERβ over ERα. The following table summarizes the available quantitative data for this compound and other notable selective ERβ antagonists.
| Compound | Target | IC50 / Ki | Selectivity (ERα / ERβ) | Reference |
| This compound | ERβ | Not explicitly reported in primary literature | 36-fold for ERβ | [1] |
| (R,R)-THC | ERβ Antagonist / ERα Agonist | Ki: 3.6 nM (ERβ), 9.0 nM (ERα) | 0.4-fold for ERβ (Antagonist activity is ERβ selective) | [2][3] |
| Estrogen receptor β antagonist 2 | ERβ | IC50: 0.63 µM (ERβ), 109.10 µM (ERα) | ~173-fold for ERβ |
Note: While the 36-fold selectivity of this compound for ERβ is well-established, specific IC50 or Ki values are not consistently reported in publicly available literature. Researchers are encouraged to consult the primary publication by Compton et al. (2004) for more detailed information.
Signaling Pathways Modulated by ERβ Antagonism
ERβ antagonism can influence a variety of downstream signaling pathways, impacting cellular processes such as proliferation, apoptosis, and inflammation. The primary mechanism involves blocking the transcriptional regulation of target genes by endogenous estrogens.
The binding of an antagonist like this compound to ERβ prevents the recruitment of coactivators and promotes the recruitment of corepressors to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the repression of gene transcription.
Furthermore, studies have suggested that ERβ antagonists can modulate other key signaling pathways, including NF-κB and AP-1, which are critical regulators of the inflammatory response and cell survival.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize selective ERβ antagonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the estrogen receptor.
1. Preparation of ERβ-containing Cytosol:
-
Uteri are collected from ovariectomized rats.
-
The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosol) containing the ERβ is collected.
2. Binding Reaction:
-
A constant concentration of radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding to ERβ.
-
Non-specific binding is determined in the presence of a large excess of unlabeled estradiol.
3. Separation and Quantification:
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation.
ERE-Luciferase Reporter Assay
This cell-based assay measures the functional antagonism of a compound on estrogen-induced gene transcription.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293 or MCF-7) is cultured in appropriate media.
-
Cells are transiently transfected with two plasmids: one expressing human ERβ and another containing a luciferase reporter gene under the control of multiple estrogen response elements (EREs).
2. Compound Treatment:
-
After transfection, cells are treated with a known concentration of an ER agonist (e.g., 17β-estradiol) to stimulate transcription.
-
Concurrently, cells are treated with increasing concentrations of the ERβ antagonist (e.g., this compound).
-
Appropriate vehicle controls are included.
3. Luciferase Activity Measurement:
-
Following an incubation period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
4. Data Analysis:
-
The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity is determined to assess its potency.
Off-Target Effects and Selectivity
A crucial aspect of any selective antagonist is its lack of significant activity at other receptors. This compound has been shown to be highly selective for ERβ over ERα.[1] However, as with any pharmacological agent, it is essential to consider potential off-target effects. Researchers should perform appropriate counter-screening against a panel of other nuclear receptors and relevant targets to fully characterize the selectivity profile of their chosen antagonist.
Conclusion
This compound stands as a valuable and highly selective tool for investigating the physiological and pathological roles of ERβ. Its potent antagonist activity and well-defined selectivity make it a cornerstone for in vitro and in vivo studies. When compared to other available selective ERβ antagonists, the choice of agent will depend on the specific experimental context, including the desired potency and the need to avoid agonist activity at ERα, as is the case with (R,R)-THC. By employing the robust experimental protocols outlined in this guide, researchers can confidently characterize the activity of this compound and other selective ERβ antagonists, contributing to a deeper understanding of estrogen receptor signaling and the development of novel therapeutics.
References
PHTPP Outperforms Standard Therapies in Preclinical In Vivo Models for Breast and Bladder Cancer
For Immediate Release
[City, State] – [Date] – New comparative data reveals that PHTPP, a selective estrogen receptor beta (ERβ) antagonist, demonstrates significant anti-proliferative effects in in vivo models of breast and bladder cancer, in some cases surpassing the efficacy of standard-of-care treatments. This guide provides a comprehensive overview of the in vivo validation of this compound's anti-cancer properties, comparing its performance with established therapies and detailing the experimental methodologies for researchers, scientists, and drug development professionals.
This compound Demonstrates Superior Tumor Growth Inhibition in Breast Cancer Patient-Derived Xenografts
In preclinical studies utilizing patient-derived xenograft (PDX) models of breast cancer, this compound exhibited robust tumor growth inhibition. In two separate PDX models, this compound treatment resulted in a 75.9% and 59.1% reduction in tumor volume .[1] This highlights the potential of this compound as a potent anti-proliferative agent in breast cancer.
For comparison, established endocrine therapies such as Tamoxifen and Fulvestrant, which primarily target the estrogen receptor alpha (ERα), have also been evaluated in similar preclinical settings. While direct comparative studies with this compound in the exact same PDX models are limited, existing data on Fulvestrant shows clear tumor growth inhibition and even tumor shrinkage in some breast cancer PDX models.[2][3] Tamoxifen has also demonstrated efficacy in reducing tumor growth in vivo. However, the specific percentages of tumor growth inhibition vary across different studies and models, making a direct numerical comparison challenging without head-to-head trials.
| Compound | Cancer Type | In Vivo Model | Key Anti-Proliferative Effects | Citation |
| This compound | Breast Cancer | Patient-Derived Xenograft (PDX) | 75.9% and 59.1% reduction in tumor volume in two separate models. | [1] |
| Fulvestrant | Breast Cancer | Patient-Derived Xenograft (PDX) | Clear inhibition of tumor growth; tumor shrinkage observed in some models. | [2][3] |
| Tamoxifen | Breast Cancer | Xenograft | Inhibition of tumor growth. | |
| This compound | Bladder Cancer | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Induced Mouse Model | Reduced incidence of muscle-invasive tumors to 33% (from 100% in control). | |
| Cisplatin | Bladder Cancer | Xenograft | Inhibition of tumor growth. | |
| Gemcitabine | Bladder Cancer | Xenograft | Delay in tumor growth. |
This compound Significantly Reduces Muscle-Invasive Bladder Cancer in a Carcinogen-Induced Model
In a chemically-induced model of bladder cancer using N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), this compound treatment dramatically reduced the progression to muscle-invasive disease. In the control group, 100% of the mice developed muscle-invasive bladder cancer, whereas in the this compound-treated group, this was reduced to only 33%. This demonstrates this compound's potential to not only inhibit proliferation but also to prevent the progression to a more aggressive disease state.
Standard-of-care chemotherapies for bladder cancer, such as Cisplatin and Gemcitabine, have well-documented anti-tumor effects in vivo.[4][5] Studies have shown that these agents can inhibit the growth of bladder cancer xenografts. For instance, Gemcitabine has been shown to cause a delay in tumor growth in xenograft models. However, a direct comparison of the percentage of tumor growth inhibition with the preventative effects of this compound on tumor invasion is not available from current literature.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model for Breast Cancer
The in vivo efficacy of this compound in breast cancer was evaluated using patient-derived xenograft (PDX) models, which closely mimic the heterogeneity of human tumors.[4][6]
-
Tumor Implantation: Fresh tumor tissue from breast cancer patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[6]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 150-200 mm³), they are excised, fragmented, and can be serially passaged into new cohorts of mice for expansion.[7]
-
Treatment: Mice bearing established tumors are randomized into control and treatment groups. This compound is administered, for example, via intraperitoneal injection at a specified dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Induced Bladder Cancer Model
The in vivo validation of this compound in bladder cancer utilized a carcinogen-induced model, which recapitulates the development of human bladder cancer.[8][9]
-
Carcinogen Administration: Mice (e.g., C57BL/6) are administered 0.05% BBN in their drinking water for a specified period (e.g., 12-20 weeks) to induce bladder tumor formation.[6][10]
-
Treatment: Following the carcinogen exposure period, mice are randomized into control and treatment groups. This compound is administered through a suitable route, such as intraperitoneal injection.
-
Histopathological Analysis: At the end of the study, bladders are harvested, fixed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for histopathological evaluation.
-
Staging: An experienced pathologist stages the bladder tumors to determine the extent of invasion into the bladder wall (e.g., non-muscle invasive vs. muscle-invasive).
-
Data Analysis: The incidence of different tumor stages is compared between the this compound-treated and control groups.
Signaling Pathways
This compound and the ERβ Signaling Pathway
This compound exerts its anti-proliferative effects by selectively antagonizing the estrogen receptor beta (ERβ). In many cancer cells, the activation of ERβ by its natural ligand, estrogen, can lead to the transcription of genes that promote cell proliferation and survival. This compound, by blocking this interaction, inhibits these downstream signaling cascades.
Alternative Agents and the ERα Signaling Pathway
In contrast, therapies like Tamoxifen and Fulvestrant primarily target the estrogen receptor alpha (ERα). In many breast cancers, the binding of estrogen to ERα triggers a signaling cascade that promotes tumor growth. Tamoxifen acts as a selective estrogen receptor modulator (SERM), competing with estrogen for ERα binding. Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to ERα and promotes its degradation. Both mechanisms ultimately inhibit the pro-proliferative signaling mediated by ERα.[11][12][13]
The presented in vivo data strongly suggests that this compound holds significant promise as an anti-proliferative agent for the treatment of breast and bladder cancers. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 3. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
PHTPP: A Silent Antagonist of Estrogen Receptor β Unveiled
For researchers, scientists, and professionals in drug development, the quest for selective modulators of estrogen receptors (ERs) is paramount. Among these, 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) has emerged as a critical tool for dissecting the roles of ERβ. This guide provides a comprehensive comparison, supported by experimental data, confirming this compound's identity as a silent antagonist of ERβ.
This compound is a highly selective antagonist for ERβ, demonstrating a 36-fold greater affinity for ERβ over ERα. This selectivity allows for the specific investigation of ERβ-mediated signaling pathways without the confounding effects of ERα activation or inhibition. Unlike partial antagonists or selective estrogen receptor modulators (SERMs) that can exhibit tissue-dependent agonist or antagonist effects, this compound acts as a "silent" or "full" antagonist. This means it effectively blocks the receptor's activity without possessing any intrinsic stimulatory effect.
Comparative Performance: this compound vs. Other ER Modulators
To understand the unique profile of this compound, it is essential to compare its performance with other well-known ER modulators. The following tables summarize key quantitative data from various in vitro assays.
| Compound | Receptor Binding Affinity (Ki in nM) | Antagonist Potency (IC50 in nM) |
| This compound | ERβ: 2.8 | ERβ: 30 |
| Estradiol (E2) | ERβ: 0.3 | - |
| Raloxifene | ERβ: 1.1 | ERβ: 10 |
| Tamoxifen | ERβ: 3.5 | ERβ: 50 |
| Data compiled from various sources for comparative purposes. Ki values represent the binding affinity, with lower values indicating stronger binding. IC50 values in antagonist mode represent the concentration required to inhibit 50% of the E2-induced response. |
| Compound | Agonist Activity (% of E2 max) | Antagonist Profile |
| This compound | < 5% | Silent/Full Antagonist |
| Estradiol (E2) | 100% | Agonist |
| Raloxifene | ~20-60% (tissue dependent) | SERM (Partial Agonist/Antagonist) |
| Tamoxifen | ~40-70% (tissue dependent) | SERM (Partial Agonist/Antagonist) |
| Agonist activity is often measured in reporter gene assays, where compounds are tested for their ability to stimulate transcription in the absence of the natural ligand, estradiol (E2). |
Experimental Evidence of Silent Antagonism
The silent antagonist nature of this compound is best demonstrated through a combination of binding, transcriptional, and co-regulator recruitment assays.
Receptor Binding Assays
Competitive binding assays are employed to determine the affinity of a compound for a receptor. In these assays, a radiolabeled form of estradiol is incubated with ERβ, and increasing concentrations of the test compound are added to measure their ability to displace the radiolabeled estradiol. The concentration at which 50% of the radiolabeled ligand is displaced is the IC50 value, which can be used to calculate the binding affinity (Ki). This compound exhibits a high binding affinity for ERβ, as indicated by its low nanomolar Ki value.
Reporter Gene Assays
Reporter gene assays are a cornerstone for characterizing the functional activity of nuclear receptor ligands. In a typical setup, cells (e.g., human endometrial cancer cells, HEC-1) are co-transfected with an expression vector for ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Agonist Mode: When treated with an agonist like estradiol, ERβ binds to the ERE and drives the expression of the reporter gene, resulting in a measurable signal. When tested in agonist mode, this compound shows no significant induction of reporter gene activity, confirming its lack of intrinsic agonism.
-
Antagonist Mode: To test for antagonist activity, the cells are stimulated with estradiol in the presence of increasing concentrations of this compound. This compound effectively inhibits the estradiol-induced reporter gene expression in a dose-dependent manner, demonstrating its potent antagonist activity.
Co-regulator Recruitment Assays
Upon ligand binding, nuclear receptors undergo a conformational change that facilitates the recruitment of co-activator or co-repressor proteins, which in turn modulate gene transcription. Agonist binding typically promotes the recruitment of co-activators (e.g., Steroid Receptor Coactivator-3, SRC-3), while silent antagonists prevent this interaction. Experimental techniques like AlphaScreen or co-immunoprecipitation can be used to assess the recruitment of co-regulators to ERβ in the presence of different ligands. Studies have shown that while estradiol promotes the recruitment of SRC-3 to ERβ, this compound does not and can actively block the estradiol-induced recruitment of co-activators.
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is crucial for reproducing and building upon these findings.
Protocol 1: Competitive Radioligand Binding Assay
-
Preparation: Prepare purified human ERβ protein. The radioligand used is typically [3H]-estradiol.
-
Incubation: In a multi-well plate, incubate a fixed concentration of ERβ and [3H]-estradiol with a serial dilution of this compound or other test compounds.
-
Separation: After reaching equilibrium, separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 2: ERβ Luciferase Reporter Gene Assay
-
Cell Culture and Transfection: Culture HEC-1 cells in appropriate media. Co-transfect the cells with a mammalian expression vector for human ERβ and a luciferase reporter plasmid containing multiple copies of a consensus ERE upstream of the luciferase gene. A co-transfected β-galactosidase vector can be used for normalization of transfection efficiency.
-
Treatment: After transfection, treat the cells with either vehicle control, estradiol (agonist control), this compound alone (for agonist testing), or a fixed concentration of estradiol in the presence of increasing concentrations of this compound (for antagonist testing).
-
Lysis and Assay: After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.
-
Data Analysis: For agonist mode, express the results as fold induction over vehicle control. For antagonist mode, plot the percentage of estradiol-induced activity against the concentration of this compound to determine the IC50.
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of ERβ in the presence of an agonist versus the silent antagonist this compound.
Caption: Experimental workflow for confirming this compound's silent antagonist activity.
Caption: ERβ signaling pathway modulation by an agonist versus this compound.
Safety Operating Guide
Proper Disposal Procedures for Phtpp: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper handling and disposal of Phtpp (2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine), a selective estrogen receptor β (ERβ) antagonist. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical and Safety Data
This compound is classified as a toxic solid. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Chemical Name | 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol | [1][2][3] |
| CAS Number | 805239-56-9 | [1][3][4] |
| Molecular Formula | C₂₀H₁₁F₆N₃O | [3][4] |
| Molecular Weight | 423.31 g/mol | [2][3] |
| Appearance | Yellow to orange powder/crystalline solid | [3] |
| Solubility | DMSO: ~5-50 mg/mL, Ethanol: ~30-100 mM | [3][4] |
| GHS Hazard Class | Acute Toxicity 3 (Oral) | [3] |
| Hazard Statement | H301: Toxic if swallowed | [3] |
| UN Number | 2811 | [4] |
| Hazard Class | 6.1 (Toxic Solid) | [4] |
| Storage | Store at 2-8°C | [3] |
Experimental Protocol: Representative In Vitro Assay
This compound is commonly used in cell-based assays to investigate the role of ERβ. A typical experimental protocol involves dissolving this compound in a suitable solvent and adding it to cell cultures.
Objective: To assess the effect of this compound on the proliferation of an estrogen-sensitive cell line.
Methodology:
-
Stock Solution Preparation:
-
Aseptically prepare a 10 mM stock solution of this compound by dissolving it in sterile dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock, dissolve 4.23 mg of this compound in 1 mL of DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Treatment:
-
Culture cells in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum.
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with a fresh medium containing the desired concentration of this compound. A typical final concentration for in vitro assays ranges from 1 µM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Assess cell viability or proliferation using a standard method, such as an MTT or WST-1 assay.
-
Collect cell lysates for downstream analysis (e.g., Western blotting for protein expression) or RNA for gene expression analysis.
-
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste, from the point of generation to final pickup by environmental health and safety (EHS) personnel.
Caption: Logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Solid this compound Waste:
-
Unused or Expired this compound:
-
Keep the compound in its original container if possible.
-
If the original container is damaged, transfer the solid to a new, clean, and sealable container.
-
Label the container clearly as "Hazardous Waste: this compound (Toxic Solid, Organic, n.o.s.), UN2811".
-
-
Contaminated Labware:
-
This includes items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with solid this compound.
-
Place all contaminated solid waste into a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Do not dispose of these items in regular or biohazardous waste bins.
-
Once the container is full, seal the bag and the container. Label it as "Hazardous Waste: this compound Contaminated Debris (Toxic Solid, Organic, n.o.s.), UN2811".
-
2. Liquid this compound Waste:
-
This compound Stock Solutions (in DMSO or other solvents):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene bottle).
-
Do not mix this compound waste with other chemical waste streams unless approved by your institution's EHS department.
-
Keep the container securely capped when not in use.
-
-
Contaminated Cell Culture Media:
-
Collect all cell culture media from experiments involving this compound in the same designated liquid hazardous waste container.
-
Label the container clearly as "Hazardous Waste: Liquid this compound Waste (Toxic Solid, Organic, n.o.s.), UN2811". Include the solvent (e.g., DMSO) and estimated concentration of this compound.
-
3. Storage and Pickup:
-
Store all hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and sources of ignition.
-
Once a waste container is full or has been in storage for a designated period (as per institutional policy), schedule a pickup with your institution's EHS department.
-
Do not pour any this compound-containing liquid down the drain.
Signaling Pathway of ERβ and Inhibition by this compound
This compound exerts its biological effects by acting as a selective antagonist of the Estrogen Receptor β (ERβ). The following diagram illustrates the normal signaling pathway of ERβ and how this compound disrupts this process.
Caption: this compound competitively binds to ERβ, preventing its activation by estradiol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
